1-Ethyl-3-pyrrolidinol
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-ethylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBNECMSCRAUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314369 | |
| Record name | 1-Ethyl-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-14-1 | |
| Record name | 1-Ethyl-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-3-pyrrolidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Ethyl-3-pyrrolidinol from 1,4-dichloro-2-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 1-Ethyl-3-pyrrolidinol, a valuable heterocyclic building block, commencing from the starting material 1,4-dichloro-2-butanol. The synthesis is predicated on established principles of amine chemistry and cyclization reactions, drawing parallels from analogous transformations reported in the scientific literature. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow to support research and development activities.
Synthetic Strategy
The primary proposed route for the synthesis of this compound from 1,4-dichloro-2-butanol involves a direct one-pot cyclization reaction with ethylamine. This approach is advantageous due to its atom economy and procedural simplicity. An alternative two-step pathway, involving the initial synthesis of 3-pyrrolidinol followed by N-ethylation, is also presented as a viable option.
Proposed Primary Synthetic Pathway: Direct Cyclization
The core of this synthesis involves the reaction of 1,4-dichloro-2-butanol with an excess of ethylamine. The reaction proceeds via a tandem nucleophilic substitution, where the primary amine displaces both chloride leaving groups, leading to the formation of the pyrrolidine ring. The hydroxyl group at the 2-position of the starting material is retained in the final product at the 3-position of the pyrrolidine ring.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthetic routes.
Protocol 1: Direct Synthesis of this compound from 1,4-dichloro-2-butanol
This protocol is based on analogous reactions involving the cyclization of dihaloalcohols with primary amines.[1]
Materials and Equipment:
-
1,4-dichloro-2-butanol
-
Ethylamine (70% solution in water or anhydrous)
-
Sodium hydroxide
-
Toluene or other suitable high-boiling solvent
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-dichloro-2-butanol (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Ethylamine: Add an excess of ethylamine (3.0-5.0 eq) to the reaction mixture. The use of excess amine serves to drive the reaction to completion and act as a base to neutralize the hydrogen chloride formed during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain under vigorous stirring for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add an aqueous solution of sodium hydroxide to neutralize any remaining ammonium salts and to facilitate the extraction of the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Alternative Two-Step Synthesis
This alternative involves the synthesis of 3-pyrrolidinol followed by N-ethylation.
This step involves the reaction of 1,4-dichloro-2-butanol with ammonia.
Procedure:
-
Follow the general procedure outlined in Protocol 2.1, substituting ethylamine with an excess of aqueous ammonia.
-
After purification, 3-pyrrolidinol is obtained.
Materials and Equipment:
-
3-pyrrolidinol
-
Ethyl iodide or diethyl sulfate
-
Potassium carbonate or triethylamine
-
Acetonitrile or other suitable polar aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Dissolve 3-pyrrolidinol (1.0 eq) in acetonitrile in a round-bottom flask.
-
Addition of Base and Alkylating Agent: Add a base such as potassium carbonate (1.5-2.0 eq) to the solution, followed by the dropwise addition of the ethylating agent (e.g., ethyl iodide, 1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography or vacuum distillation to afford this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed direct synthesis protocol. Note that these are representative values based on similar chemical transformations and may require optimization.
| Parameter | Value | Unit |
| Reactants | ||
| 1,4-dichloro-2-butanol | 1.0 | eq |
| Ethylamine | 3.0 - 5.0 | eq |
| Reaction Conditions | ||
| Solvent | Toluene | - |
| Temperature | 80 - 110 | °C |
| Reaction Time | 12 - 24 | hours |
| Product | ||
| Theoretical Yield | - | g |
| Actual Yield (Projected) | 60 - 80 | % |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the direct synthesis and purification of this compound.
Caption: Experimental workflow for the direct synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of a proposed synthetic route to this compound from 1,4-dichloro-2-butanol. The detailed experimental protocols, data summary, and workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The presented methodologies are based on established chemical principles and offer a solid foundation for the practical synthesis of this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity.
References
An In-Depth Technical Guide to the Reaction of 1-Ethyl-3-pyrrolidinol with Ethylamine for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential reaction mechanisms for the synthesis of N-ethyl-1-ethylpyrrolidin-3-amine from 1-Ethyl-3-pyrrolidinol and ethylamine. Given the absence of direct literature on this specific transformation, this document outlines two primary, chemically sound methodologies: Catalytic Amination via the "Borrowing Hydrogen" principle and a Two-Step Reductive Amination sequence . This guide is intended to provide researchers and drug development professionals with a strong theoretical and practical foundation for synthesizing this and related pyrrolidine derivatives, which are common scaffolds in medicinal chemistry.
Introduction to Pyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of substituted pyrrolidines, therefore, is a critical endeavor in the development of new chemical entities.
This guide focuses on the conversion of this compound, a readily available starting material, to N-ethyl-1-ethylpyrrolidin-3-amine, a di-substituted amine that could serve as a key intermediate in the synthesis of more complex molecules.
Plausible Reaction Mechanisms
Two principal catalytic routes are proposed for the reaction between this compound and ethylamine.
Pathway 1: Direct Catalytic Amination via "Borrowing Hydrogen"
The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology is an elegant and atom-economical approach for the formation of C-N bonds from alcohols and amines. This process is typically catalyzed by transition metal complexes, most notably those based on ruthenium and iridium.
Core Concept: The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to a ketone intermediate. This ketone then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the amine product with water as the only byproduct.
The proposed reaction workflow is as follows:
Caption: Borrowing Hydrogen Catalytic Cycle.
Pathway 2: Two-Step Synthesis via Oxidation and Reductive Amination
An alternative and often highly effective strategy involves a two-step sequence: the oxidation of the starting alcohol to the corresponding ketone, followed by the reductive amination of the ketone with the desired amine.
Core Concept: This pathway decouples the oxidation and amination steps, allowing for the optimization of each transformation independently. The intermediate ketone, 1-ethyl-3-pyrrolidinone, is isolated before being subjected to reductive amination conditions.
The logical workflow for this pathway is:
Caption: Two-Step Oxidation and Reductive Amination.
Experimental Protocols (Based on Analogous Reactions)
The following protocols are adapted from established literature procedures for similar substrates and transformations, providing a robust starting point for experimental work.
Protocol for Catalytic Amination via "Borrowing Hydrogen"
This protocol is based on the ruthenium-catalyzed amination of secondary alcohols.
Reaction: this compound + Ethylamine ---> N-ethyl-1-ethylpyrrolidin-3-amine
Materials:
-
This compound
-
Ethylamine (e.g., 2.0 M solution in THF or as a neat liquid)
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst precursor)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (Ligand)
-
Potassium tert-butoxide (Base)
-
Anhydrous Toluene (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (e.g., 0.01 mmol, 1 mol%) and dppf (e.g., 0.022 mmol, 2.2 mol%).
-
Add anhydrous toluene (e.g., 2 mL) and stir the mixture for 15 minutes at room temperature to form the active catalyst.
-
Add potassium tert-butoxide (e.g., 0.1 mmol, 10 mol%).
-
Add this compound (e.g., 1.0 mmol).
-
Add ethylamine (e.g., 1.2 mmol, 1.2 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 110-130 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Two-Step Synthesis
This protocol describes a Swern oxidation, a mild and effective method for converting secondary alcohols to ketones.
Reaction: this compound ---> 1-Ethyl-3-pyrrolidinone
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of oxalyl chloride (e.g., 1.1 mmol) in anhydrous DCM (e.g., 5 mL) at -78 °C under an inert atmosphere, add a solution of DMSO (e.g., 2.2 mmol) in anhydrous DCM (e.g., 2 mL) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (e.g., 1.0 mmol) in anhydrous DCM (e.g., 3 mL) dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (e.g., 5.0 mmol) and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-ethyl-3-pyrrolidinone by column chromatography or distillation.
This protocol utilizes sodium triacetoxyborohydride, a mild reducing agent suitable for reductive aminations.
Reaction: 1-Ethyl-3-pyrrolidinone + Ethylamine ---> N-ethyl-1-ethylpyrrolidin-3-amine
Materials:
-
1-Ethyl-3-pyrrolidinone
-
Ethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a stirred solution of 1-Ethyl-3-pyrrolidinone (e.g., 1.0 mmol) and ethylamine (e.g., 1.5 mmol) in anhydrous DCE (e.g., 10 mL), add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (e.g., 1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected quantitative data for the proposed reactions based on analogous transformations found in the literature.
Table 1: Expected Data for Catalytic Amination via "Borrowing Hydrogen"
| Parameter | Expected Value |
| Catalyst Loading | 0.5 - 2.0 mol% |
| Ligand to Metal Ratio | 1.1:1 to 2.2:1 |
| Base | 10 - 20 mol% |
| Temperature | 100 - 140 °C |
| Reaction Time | 12 - 48 hours |
| Solvent | Toluene, Xylene, Dioxane |
| Yield | 60 - 90% |
Table 2: Expected Data for Two-Step Synthesis
| Step | Parameter | Expected Value |
| Oxidation | Reagent | Swern, PCC, Dess-Martin |
| Temperature | -78 °C to room temp. | |
| Reaction Time | 1 - 4 hours | |
| Yield | 85 - 98% | |
| Reductive Amination | Reducing Agent | NaBH(OAc)₃, NaBH₃CN |
| Temperature | Room temperature | |
| Reaction Time | 12 - 24 hours | |
| Yield | 70 - 95% |
Conclusion
The synthesis of N-ethyl-1-ethylpyrrolidin-3-amine from this compound and ethylamine is a feasible transformation that can likely be achieved through at least two robust catalytic methodologies. The "Borrowing Hydrogen" approach offers an elegant, atom-economical, one-pot synthesis, while the two-step oxidation and reductive amination pathway provides a potentially higher-yielding route with more straightforward optimization of individual steps. The choice of method will depend on factors such as substrate availability, desired scale, and the specific equipment and expertise available in the laboratory. The experimental protocols and expected data provided in this guide offer a solid foundation for the development of a successful synthesis of this and related valuable pyrrolidine derivatives for application in drug discovery and development.
Spectroscopic Analysis of 1-Ethyl-3-pyrrolidinol: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic analysis of 1-Ethyl-3-pyrrolidinol (CAS: 30727-14-1), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure:
-
Formula: C₆H₁₃NO[1]
-
Molecular Weight: 115.17 g/mol [1]
-
Structure: An ethyl group attached to the nitrogen of a pyrrolidine ring, with a hydroxyl group at the 3-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small amount of the analyte (1-5 mg) in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a spectrometer, for instance, at a frequency of 400 or 500 MHz.[2] Key acquisition parameters include setting an appropriate spectral width, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for full proton relaxation between pulses.
¹H NMR Spectral Data: The following table summarizes the reported ¹H NMR spectral data for this compound.[3]
| Signal Label | Chemical Shift (δ, ppm) |
| L | 1.109 |
| K | 1.714 |
| J | 2.174 |
| G | 2.365 |
| F | 2.488 |
| E | 2.577 |
| D | 2.631 |
| C | 2.789 |
| B | 4.332 |
| A | 4.9 |
Interpretation:
-
~1.1 ppm (L): A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.
-
~1.7-2.8 ppm (K, J, G, F, E, D, C): A series of complex multiplets arising from the methylene protons of the pyrrolidine ring and the ethyl group (-NCH₂CH₃). The diastereotopic nature of the ring protons leads to complex splitting patterns.
-
~4.3 ppm (B): A multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH).
-
~4.9 ppm (A): A broad singlet attributed to the hydroxyl proton (-OH). The chemical shift of this peak can vary with concentration and temperature.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton.
Experimental Protocol: ¹³C NMR spectra are typically acquired using a proton-decoupled technique, which results in a single sharp peak for each unique carbon atom.[4] The sample is prepared similarly to ¹H NMR. For a molecule of this size, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are often sufficient.[5] The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]
Predicted ¹³C NMR Spectral Data: While specific experimental data is not readily available, the following table presents predicted chemical shifts based on the structure and data from analogous compounds.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~12-15 | Ethyl group methyl carbon (-C H₃) |
| ~35-40 | Pyrrolidine C4 (-C H₂-) |
| ~48-52 | Ethyl group methylene carbon (-N-C H₂CH₃) |
| ~55-60 | Pyrrolidine C5 (-N-C H₂-) |
| ~60-65 | Pyrrolidine C2 (-N-C H₂-) |
| ~68-72 | Pyrrolidine C3 (-C H-OH) |
Interpretation: The carbon atoms attached to heteroatoms (nitrogen and oxygen) are expected to be the most deshielded and appear furthest downfield. The C3 carbon, bonded to the electronegative oxygen atom, is predicted to have the highest chemical shift, followed by the carbons adjacent to the nitrogen (C2, C5, and the ethyl methylene). The aliphatic carbons of the ethyl group and at the C4 position of the ring appear at the most upfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: For a liquid sample like this compound, the simplest method is to prepare a "neat" thin film. A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second plate is placed on top to spread the liquid into a thin, uniform layer. The plates are then mounted in the spectrometer for analysis. An alternative is the Attenuated Total Reflectance (ATR) method, which requires no sample preparation beyond placing a drop of the liquid on the ATR crystal.[6]
Expected IR Absorption Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3550 - 3200 | Alcohol (O-H) | Strong, broad stretch |
| 2950 - 2850 | Alkyl (C-H) | Medium to strong stretch |
| 1260 - 1000 | Amine (C-N) | Medium stretch |
| 1150 - 1050 | Alcohol (C-O) | Strong stretch |
Interpretation:
-
Broad O-H Stretch (~3400 cm⁻¹): The most prominent feature for this molecule would be a strong, broad absorption indicating the presence of the hydroxyl group, with the broadening due to hydrogen bonding.[7]
-
C-H Stretch (~2900 cm⁻¹): Multiple peaks in this region confirm the presence of sp³-hybridized C-H bonds in the ethyl and pyrrolidine groups.[8]
-
C-N and C-O Stretches (Fingerprint Region): Strong absorptions in the 1260-1000 cm⁻¹ range will correspond to the C-N stretching of the tertiary amine and the C-O stretching of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.
Experimental Protocol: In a typical Electron Ionization (EI) mass spectrometry experiment, the sample is introduced into a high vacuum chamber where it is vaporized.[1] These gaseous molecules are then bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺).[9] This high-energy ion often undergoes fragmentation into smaller, characteristic ions. These ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.[9]
Expected Mass Spectrometry Data:
| m/z Value | Proposed Fragment |
| 115 | [C₆H₁₃NO]⁺˙ (Molecular Ion, M⁺) |
| 100 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 86 | [M - C₂H₅]⁺ (Loss of an ethyl radical via α-cleavage) |
| 70 | [C₄H₈N]⁺ (Fragment from ring cleavage) |
Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak at m/z = 115, corresponding to its molecular weight.[1] A key fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the loss of the ethyl group (a mass of 29) to produce a stable ion at m/z 86, which is likely to be the base peak. Further fragmentation of the pyrrolidine ring would produce other characteristic ions.
Spectroscopic Analysis Workflow
The overall process of spectroscopic analysis follows a logical progression from sample handling to final structural confirmation. This workflow ensures that reliable and comprehensive data is obtained for the characterization of a chemical entity.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound(30727-14-1) 1H NMR [m.chemicalbook.com]
- 3. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of 1-Ethyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-pyrrolidinol is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. This chiral molecule is of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including a tertiary amine and a secondary alcohol, impart specific chemical reactivity and physical properties that are crucial for its applications. This guide provides a comprehensive overview of the physical, chemical, and safety data for this compound, along with insights into its synthesis and potential biological relevance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 1-ethylpyrrolidin-3-ol | [1] |
| Synonyms | N-Ethyl-3-pyrrolidinol, 1-Ethyl-3-hydroxypyrrolidine | [2] |
| CAS Number | 30727-14-1 | [3] |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Colorless to pale yellow or brown clear liquid; may be a low melting solid | [2][5][6] |
| Boiling Point | 59-61 °C at 1 mmHg | |
| Density | 0.967 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.467 | |
| Solubility | Soluble in water | [6] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the ethyl group and the pyrrolidine ring.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 4.9 | br s | -OH |
| 4.332 | m | -CH(OH)- |
| 2.789 | m | Ring CH₂ |
| 2.631 | m | Ring CH₂ |
| 2.577 | m | Ring CH₂ |
| 2.488 | m | -NCH₂CH₃ |
| 2.365 | m | Ring CH₂ |
| 2.174 | m | Ring CH₂ |
| 1.714 | m | Ring CH₂ |
| 1.109 | t | -NCH₂CH₃ |
(Data sourced from ChemicalBook)[7]
Mass Spectrometry
The NIST WebBook indicates the availability of mass spectrometry data (electron ionization) for this compound, which is essential for confirming its molecular weight and fragmentation pattern.[8] Although the spectrum is not directly provided here, it can be accessed through the NIST database.
Reactivity and Stability
This compound is a stable compound under normal laboratory conditions.[2] Its reactivity is primarily dictated by the tertiary amine and the secondary hydroxyl group.
-
Basicity: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring imparts basic properties to the molecule, allowing it to react with acids to form salts.[2]
-
Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in various substitution and addition reactions.
-
Hydroxyl Group Reactivity: The secondary hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.
Experimental Protocols
Synthesis of 1-Alkyl-3-pyrrolidinols
A common method for the synthesis of N-alkylated 3-pyrrolidinols involves the reaction of a primary amine with a suitable four-carbon dielectrophile, followed by cyclization. One such potential route is the reaction of ethylamine with 1,4-dichloro-2-butanol.[9][10]
Reaction Scheme:
Figure 1: General synthetic pathway for this compound.
General Procedure (Adaptable):
-
Reaction Setup: In a suitable reaction vessel, a solution of ethylamine in a solvent such as water or an alcohol is prepared and cooled in an ice bath.
-
Addition of Electrophile: 1,4-dichloro-2-butanol is added dropwise to the cooled ethylamine solution while maintaining a low temperature.
-
Cyclization: The reaction mixture is then heated in a sealed vessel (autoclave) under pressure to facilitate the intramolecular cyclization. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is cooled, and the excess amine is neutralized or removed. A strong base, such as sodium hydroxide, is typically added to liberate the free base of the product.
-
Extraction: The product is then extracted from the aqueous mixture using an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[2][4]
Purification by Vacuum Distillation
Given the high boiling point of this compound at atmospheric pressure, purification is best achieved by vacuum distillation to prevent decomposition.[4]
Workflow for Vacuum Distillation:
Figure 2: Workflow for the purification of this compound.
Biological Significance
The primary documented biological significance of this compound lies in its role as a key precursor in the synthesis of the respiratory stimulant Doxapram .[1] The pyrrolidine ring system is a common scaffold in many biologically active molecules, and its derivatives have shown a wide range of pharmacological activities.[9] While there is limited publicly available information on the specific biological activity of this compound itself, its structural similarity to other bioactive pyrrolidines suggests potential for further investigation.
Logical Relationship to Doxapram Synthesis:
Figure 3: Role of this compound in Doxapram synthesis.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation)[3]
-
Eye Irritation: Category 2 (Causes serious eye irritation)[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[3]
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable building block in synthetic organic and medicinal chemistry. This guide has summarized its key physical and chemical properties, provided an adaptable synthesis and purification protocol, and highlighted its significance as a pharmaceutical intermediate. Researchers and drug development professionals should handle this compound with appropriate safety precautions, as outlined in the safety data sheets. Further research into the direct biological activities of this compound could reveal new therapeutic potentials for this versatile molecule.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To [chem.rochester.edu]
- 5. Pyrrolidine, 1-ethyl- [webbook.nist.gov]
- 6. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
- 9. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl- [webbook.nist.gov]
Technical Guide: Physicochemical and Biological Profiles of 1-Ethyl-3-pyrrolidinol and 3-(4-Chlorophenyl)-1,1-dimethylurea
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C6H13NO | CID 98203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 97 30727-14-1 [sigmaaldrich.com]
- 7. nobleintermediates.com [nobleintermediates.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Doxapram - Wikipedia [en.wikipedia.org]
- 10. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]
- 12. mims.com [mims.com]
- 13. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-(4-Chlorophenyl)-1,1-dimethylurea | CymitQuimica [cymitquimica.com]
- 15. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 1-Ethyl-3-pyrrolidinol in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-3-pyrrolidinol, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting known qualitative information, a detailed experimental framework for determining quantitative solubility, and an illustrative logical workflow.
Expected Solubility Profile
This compound possesses a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. This structure, featuring both a polar hydroxyl group capable of hydrogen bonding and a tertiary amine, suggests a degree of polarity and the potential for basicity.[1] Consequently, it is expected to be soluble in a range of organic solvents.
Based on available information, this compound is qualitatively described as being soluble in water, methanol, ethanol, acetone, and benzene.[1] Conversely, it is reported to be insoluble in less polar solvents such as diethyl ether and hexane.[1] A structurally similar compound, 1-Methyl-3-pyrrolidinol, is noted to be miscible with water, ethanol, and ether, which may provide some indication of the solubility behavior of its ethyl analog.[2]
Quantitative Solubility Data
| Solvent | Solvent Type | Solubility ( g/100 mL at 25°C) | Solubility (mol/L at 25°C) | Notes |
| Methanol | Polar Protic | Data to be determined | Data to be determined | Reported as soluble.[1] |
| Ethanol | Polar Protic | Data to be determined | Data to be determined | Reported as soluble.[1] |
| Acetone | Polar Aprotic | Data to be determined | Data to be determined | Reported as soluble.[1] |
| Benzene | Aromatic | Data to be determined | Data to be determined | Reported as soluble.[1] |
| Diethyl Ether | Polar Aprotic | Data to be determined | Data to be determined | Reported as insoluble.[1] |
| Hexane | Non-polar | Data to be determined | Data to be determined | Reported as insoluble.[1] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, the Shake-Flask method is a reliable and widely used technique. This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium concentration of this compound in various organic solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[3][4][5][6]
-
HPLC Method: Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities. Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.
-
UV-Vis Spectroscopy: If this compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).
-
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
-
Replicates:
-
Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. improvedpharma.com [improvedpharma.com]
An In-depth Technical Guide to the Thermal Stability of N-ethyl-3-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected thermal stability of N-ethyl-3-hydroxypyrrolidine based on data from structurally related compounds and established analytical techniques. As of the latest literature review, specific experimental thermal analysis data for N-ethyl-3-hydroxypyrrolidine is not publicly available. The information herein is intended to serve as a predictive guide for handling, storage, and formulation development.
Introduction
N-ethyl-3-hydroxypyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical synthesis and drug development. The pyrrolidine scaffold is a key structural motif in numerous biologically active compounds. Understanding the thermal stability of this molecule is crucial for ensuring its integrity during synthesis, purification, storage, and within final formulations. Thermal decomposition can lead to the formation of impurities, loss of active ingredient, and potentially toxic byproducts. This guide summarizes the anticipated thermal behavior of N-ethyl-3-hydroxypyrrolidine by examining the thermal properties of analogous compounds, outlines standard experimental protocols for its assessment, and proposes potential decomposition pathways.
Core Technical Data (Based on Analogous Compounds)
Due to the lack of direct experimental data for N-ethyl-3-hydroxypyrrolidine, this section presents thermal stability data for structurally related compounds to provide an informed estimation of its thermal properties. The selected analogues are N-methyl-2-pyrrolidone (NMP), representing an N-alkylated pyrrolidine derivative, and pyrrolidine, the core heterocyclic ring.
Thermal Stability of Analogous Compounds
| Compound | Onset Decomposition Temp. (°C) | Key Observations | Analytical Method |
| N-Methyl-2-pyrrolidone (NMP) | ~350 (in absence of water and air) | Stable in a neutral environment. Hydrolysis can occur in alkaline conditions or in the presence of oxygen and water at elevated temperatures (120-200°C). The presence of a small amount of water can minimize thermal decomposition at temperatures above 260°C (500°F). | Not specified, likely TGA or similar thermal analysis. |
| Pyrrolidine | Pyrolysis studied at 1050 K (777°C) | High-temperature pyrolysis leads to ring-opening and the formation of a diradical intermediate (·CH₂NHCH₂·).[1] | Pyrolysis Reactor with Photoionization Mass Spectrometry |
Predicted Thermal Behavior of N-ethyl-3-hydroxypyrrolidine
Based on the data from analogous compounds, the thermal stability of N-ethyl-3-hydroxypyrrolidine is expected to be influenced by several factors:
-
The Pyrrolidine Ring: The core ring structure is relatively stable, requiring high temperatures for pyrolysis.
-
The N-ethyl Group: N-alkylation can influence thermal stability. While no direct data is available for N-ethylpyrrolidine, studies on N-alkylated ionic liquids suggest that the nature of the alkyl group can play a role in the decomposition pathway.
-
The 3-hydroxy Group: The hydroxyl group introduces a potential site for dehydration or other thermal reactions, which may lower the overall decomposition temperature compared to unsubstituted pyrrolidine.
It is anticipated that the initial decomposition of N-ethyl-3-hydroxypyrrolidine would occur at a temperature lower than that of NMP, likely in the range of 150-250°C, initiated by processes involving the hydroxyl group or the N-ethyl group.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermal stability of N-ethyl-3-hydroxypyrrolidine, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs due to decomposition or evaporation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of N-ethyl-3-hydroxypyrrolidine (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition range (e.g., 500°C).
-
-
Data Analysis: The resulting data is a plot of mass versus temperature. The onset temperature of decomposition is determined from this curve, typically as the point of intersection of the baseline tangent with the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To determine thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is typically run under an inert nitrogen atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 0°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition (e.g., 400°C).
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting or boiling, while exothermic peaks often indicate decomposition.
Mandatory Visualizations
Proposed Thermal Decomposition Pathway for the Pyrrolidine Ring
Caption: Proposed initial steps in the high-temperature pyrolysis of the pyrrolidine ring.
Experimental Workflow for Thermal Stability Analysis
Caption: Standard workflow for the comprehensive thermal analysis of a chemical substance.
Conclusion
While direct experimental data on the thermal stability of N-ethyl-3-hydroxypyrrolidine is not currently available, analysis of structurally similar compounds provides a valuable framework for predicting its behavior. It is anticipated that the thermal stability will be governed by the interplay of the pyrrolidine ring's inherent stability and the reactivity of the N-ethyl and 3-hydroxy substituents. The onset of decomposition is likely to be lower than that of N-methyl-2-pyrrolidone. For definitive data, it is imperative that experimental techniques such as Thermogravimetric Analysis and Differential Scanning Calorimetry are employed, following the protocols outlined in this guide. Such data is essential for ensuring the safe handling, storage, and effective use of N-ethyl-3-hydroxypyrrolidine in research and drug development.
References
Enantiomeric Forms of 1-Ethyl-3-pyrrolidinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-3-pyrrolidinol is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position. The presence of a stereocenter at the third carbon atom gives rise to two enantiomeric forms: (R)-1-Ethyl-3-pyrrolidinol and (S)-1-Ethyl-3-pyrrolidinol. While the racemic mixture is commercially available and used as a building block in organic synthesis, detailed studies on the individual enantiomers are not extensively documented in publicly available literature.[1] This guide provides a comprehensive overview of the known properties of racemic this compound, outlines potential synthetic and resolution strategies for its enantiomers based on analogous compounds, and discusses the importance of stereoisomerism in the context of drug discovery and development, where pyrrolidine scaffolds are prevalent.[2][3]
Introduction to this compound
This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₃NO.[1][4] It is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The pyrrolidine ring is a common structural motif in a wide array of biologically active compounds and approved drugs.[2][3] The chirality of substituted pyrrolidines can significantly influence their pharmacological and toxicological profiles, making the study of individual enantiomers a critical aspect of drug development.[5]
Physicochemical Properties
The available data primarily pertains to the racemic mixture of this compound. Specific properties for the individual enantiomers are not widely reported.
| Property | Value (for Racemic Mixture) | (R)-1-Ethyl-3-pyrrolidinol | (S)-1-Ethyl-3-pyrrolidinol |
| CAS Number | 30727-14-1[4][6] | Not Available | Not Available |
| Molecular Formula | C₆H₁₃NO[4][6] | C₆H₁₃NO | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [6] | 115.17 g/mol | 115.17 g/mol |
| Boiling Point | 59-61 °C at 1 mmHg[6] | Not Available | Not Available |
| Density | 0.967 g/mL at 25 °C[6] | Not Available | Not Available |
| Refractive Index | n20/D 1.467[6] | Not Available | Not Available |
| SMILES | CCN1CCC(O)C1[4][6] | C[C@H]1CN(CC)C1 | C[C@@H]1CN(CC)C1 |
| InChI Key | IDBNECMSCRAUNU-UHFFFAOYSA-N[4][6] | Not Available | Not Available |
Synthesis and Resolution of Enantiomers
While specific, detailed protocols for the enantioselective synthesis or resolution of this compound are not readily found in peer-reviewed literature, general methods for analogous compounds can be adapted.
Synthesis of Racemic this compound
A plausible synthetic route involves the reductive cyclization of 4-(N-ethylamino)-3-hydroxybutyronitrile. This method is described in a European patent for the preparation of pyrrolidinol compounds.[7][8]
Experimental Protocol (Adapted from EP0269258A2): [7][8]
-
Preparation of 4-(N-ethylamino)-3-hydroxybutyronitrile: This intermediate can be synthesized from precursors such as epichlorohydrin and ethylamine, followed by reaction with a cyanide source.
-
Reductive Cyclization: The 4-(N-ethylamino)-3-hydroxybutyronitrile is dissolved in a suitable solvent, such as an isopropanol-water mixture.
-
The solution is subjected to hydrogenation in the presence of a Raney nickel catalyst.
-
The reaction is carried out under hydrogen pressure at a controlled temperature until the cyclization is complete.
-
The catalyst is removed by filtration, and the racemic this compound is isolated and purified, typically by distillation under reduced pressure.
Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a crucial step for studying their individual properties. Common resolution techniques include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic base (this compound) with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The resolved enantiomer can then be liberated from the salt.
-
Enzymatic Resolution: Lipases are often used for the kinetic resolution of racemic alcohols. One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) can be employed for both analytical and preparative-scale separation of enantiomers.[9]
Experimental Protocol (General for Chiral Resolution by Diastereomeric Salt Formation):
-
Dissolve racemic this compound in a suitable solvent.
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid).
-
Allow the diastereomeric salts to crystallize. This process may be initiated by seeding with a small crystal.
-
Separate the crystals by filtration.
-
Liberate the enantiomerically pure this compound from the salt by treatment with a base.
-
Extract the free base and purify.
-
Analyze the enantiomeric purity using chiral HPLC or by measuring the specific rotation.
Biological Significance and Pharmacological Context
The stereochemistry of a drug molecule is a critical determinant of its biological activity.[5] The two enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[5] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5]
Although no specific biological activity data for the enantiomers of this compound has been found, the pyrrolidine scaffold is a key component in many pharmacologically active compounds targeting a variety of receptors and enzymes. For instance, derivatives of pyrrolidine are known to act as anticholinergic agents, with their activity being stereospecific.[10] Given the prevalence of stereospecific interactions in biological systems, it is highly probable that the (R) and (S) enantiomers of this compound, and any derivatives synthesized from them, would exhibit different biological profiles.
Conclusion
This compound is a valuable chiral building block. While detailed information on its individual enantiomers is sparse in the public domain, established methodologies for the synthesis of the racemate and general principles of chiral resolution provide a clear path for their preparation and separation. For researchers and drug development professionals working with pyrrolidine-containing molecules, the investigation of the individual stereoisomers is paramount. The synthesis and separation of the enantiomers of this compound would enable the exploration of their unique biological activities and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully characterize the enantiomeric forms of this compound and to elucidate their potential pharmacological significance.
References
- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-乙基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP0269258A2 - Process for the preparation of a pyrrolidinol compound - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. US8147809B2 - Soft anticholinergic esters - Google Patents [patents.google.com]
Theoretical and Computational Studies of 1-Ethyl-3-pyrrolidinol: A Technical Guide
Introduction
1-Ethyl-3-pyrrolidinol is a heterocyclic compound belonging to the pyrrolidine class, characterized by an ethyl group attached to the nitrogen atom and a hydroxyl group at the third position of the five-membered ring.[1] This molecule serves as a valuable building block in organic synthesis and is of interest in pharmaceutical development as an intermediate for more complex molecules.[1] Its utility in various chemical reactions is also noted, where it can act as a solvent.
Despite its relevance, dedicated theoretical and computational studies on this compound are not extensively available in public literature. This guide, therefore, provides a comprehensive overview of the established physicochemical properties of this compound and outlines a robust framework for its theoretical and computational investigation. The methodologies presented are based on established computational chemistry practices and studies performed on structurally related pyrrolidinone and benzimidazole-thiadiazole derivatives.[2][3][4] These approaches are crucial for elucidating the molecule's electronic structure, conformational landscape, and potential intermolecular interactions, which are vital for its application in drug design and materials science.
Physicochemical Properties of this compound
A summary of the known quantitative data for this compound is presented below. These experimental values serve as a benchmark for validation of computational models.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.17 g/mol | [6] |
| CAS Number | 30727-14-1 | [5] |
| Boiling Point | 59-61 °C at 1 mmHg | |
| Density | 0.967 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.467 | |
| Flash Point | 74 °C (closed cup) | |
| logP (Octanol/Water) | 0.073 (Crippen Calculated) | [7] |
| Water Solubility (logS) | -0.17 (Crippen Calculated) | [7] |
Proposed Theoretical and Computational Methodologies
The following sections detail the proposed experimental protocols for a comprehensive computational study of this compound.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It can be used to predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy levels.
Experimental Protocol:
-
Initial Structure Preparation: The 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311G(d,p) basis set.[4][8] The optimization calculations should be performed until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
-
Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.[2]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Conformational Analysis
This compound possesses conformational flexibility due to the pyrrolidine ring puckering and the rotation of the ethyl group. A thorough conformational analysis is essential to identify the most stable conformers and understand their relative populations.
Experimental Protocol:
-
Systematic Conformational Search: A systematic search of the potential energy surface is conducted by rotating all relevant dihedral angles (e.g., C-C and C-N bonds of the ethyl group, and the ring torsions).
-
Initial Optimization: A large number of initial conformers generated from the search are optimized using a computationally less expensive method, such as a semi-empirical method or a smaller basis set in DFT.
-
Re-optimization and Energy Refinement: The unique low-energy conformers from the initial optimization are then re-optimized at a higher level of theory, such as B3LYP/6-311G(d,p), to obtain accurate geometries and relative energies.
-
Boltzmann Population Analysis: The relative populations of the stable conformers at a given temperature (e.g., 298.15 K) are calculated using the Boltzmann distribution, based on their relative Gibbs free energies.
Hypothetical Data Presentation
The following tables illustrate the types of quantitative data that would be generated from the proposed computational studies.
Table 1: Predicted Optimized Geometrical Parameters (Hypothetical)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-C2 | 1.47 |
| C3-O | 1.43 | |
| N1-C(Ethyl) | 1.48 | |
| Bond Angle | C5-N1-C2 | 108.5 |
| C2-C3-C4 | 104.2 | |
| Dihedral Angle | C5-N1-C2-C3 | -25.8 |
Table 2: Predicted Thermodynamic Properties at 298.15 K (Hypothetical)
| Property | Calculated Value |
| Zero-point Energy | 120.5 kcal/mol |
| Enthalpy | -385.2 Hartree |
| Gibbs Free Energy | -385.3 Hartree |
| Entropy | 95.8 cal/mol·K |
| Heat Capacity (Cv) | 35.2 cal/mol·K |
Table 3: Predicted Frontier Molecular Orbital Properties (Hypothetical)
| Property | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap (ΔE) | 7.7 |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the computational study of this compound.
Caption: A typical workflow for computational chemistry studies on a small molecule.
Caption: Potential intermolecular interactions of this compound.
Caption: Logical workflow for the conformational analysis of this compound.
References
- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]
- 2. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 30727-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Hydroxypyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxypyrrolidine motif is a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical development. As a saturated five-membered nitrogen-containing heterocycle functionalized with a hydroxyl group, this scaffold provides a unique three-dimensional architecture that is crucial for establishing specific interactions with biological targets.[1][2] Its presence in a wide array of natural products, fine chemicals, and top-selling pharmaceuticals underscores its importance.[1][3][4] The precise stereochemistry offered by chiral 3-hydroxypyrrolidine derivatives is frequently essential for pharmacological activity, making stereoselective synthesis a critical aspect of its application.[5][6] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 3-hydroxypyrrolidine derivatives, with a focus on their application as enzyme inhibitors and receptor modulators.
I. Strategies for Stereoselective Synthesis
The synthesis of enantiomerically pure 3-hydroxypyrrolidine derivatives is a key challenge and a well-explored area of organic chemistry. The (S)-enantiomer, in particular, is an invaluable starting material for numerous therapeutic agents.[5][6] Methodologies range from classical cyclization reactions to modern chemoenzymatic approaches.
Key Synthetic Approaches:
-
From Chiral Precursors: A common strategy involves starting with readily available chiral molecules. For instance, optically pure 4-amino-(S)-2-hydroxybutyric acid can be converted into (S)-3-hydroxypyrrolidine through a sequence of protection, reduction, deprotection, and cyclization.[7] Another approach utilizes 1,2,4-butanetriol in an Iridium(III)-catalyzed "borrowing hydrogen" methodology to react with primary amines, forming the pyrrolidinol ring.[3]
-
Intramolecular Cyclization: These methods construct the pyrrolidine ring from an acyclic precursor. A prominent example is the synthesis from chiral 4-chloro-3-hydroxybutyronitrile. Protecting the hydroxyl group prevents side reactions and facilitates the reduction of the nitrile group to an amine, which then undergoes in-situ intramolecular cyclization to yield the desired hydroxy-protected 3-hydroxypyrrolidine with high purity.[8]
-
Chemoenzymatic and Photoenzymatic Synthesis: Modern synthetic routes leverage the high selectivity of enzymes. A one-pot photoenzymatic process has been developed that combines regioselective photochemical oxyfunctionalization of the pyrrolidine ring to generate a 3-pyrrolidinone intermediate. This is followed by an in-situ N-protection step and a highly stereoselective biocatalytic reduction or transamination, yielding chiral N-Boc-3-hydroxypyrrolidines or N-Boc-3-aminopyrrolidines with excellent conversions (>90%) and enantiomeric excess (>99%).[1][9]
Below is a generalized workflow for the synthesis and subsequent evaluation of novel 3-hydroxypyrrolidine derivatives.
II. Pharmacological Applications and Biological Activities
The 3-hydroxypyrrolidine scaffold is a privileged structure found in compounds targeting a wide spectrum of diseases, including bacterial and viral infections, cancer, and inflammatory conditions.[10] Its most prominent applications in recent drug development have been in the fields of metabolic diseases and neurology.
A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine exopeptidase that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[11][12] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and better glycemic control in type 2 diabetes.[13] Many potent DPP-4 inhibitors incorporate a pyrrolidine or hydroxypyrrolidine moiety. The primary or secondary amine of the scaffold is often essential, forming critical salt bridges with glutamate residues (Glu205, Glu206) in the S2 pocket of the enzyme's active site.[14]
The inhibitory potency of these derivatives can vary significantly based on their substitution patterns.
| Compound Class/Example | Target | Potency (IC₅₀) | Reference |
| 1,2,3-Triazole-5-carboximidamide Derivative | DPP-4 | 6.57 µM | [14] |
| β-Amino Amide with Triazolopiperazine | DPP-4 | 2 nM | [14] |
| 3-Aminocoumarin Derivative | DPP-4 | 3.16 µM | [14] |
| Triazolotriazine Analog | DPP-4 | 28.05 µM | [14] |
| 3-Amino-4-substituted Pyrrolidine with gem-difluorolactam | DPP-4 | Potent | [15] |
This table summarizes representative data to illustrate the range of potencies achieved.
B. Muscarinic Receptor Antagonists
Muscarinic acetylcholine receptors (M1-M5) are G-protein-coupled receptors that mediate the effects of the parasympathetic nervous system.[16] M3 receptors, in particular, are involved in smooth muscle contraction and gland secretion.[17] Antagonists of the M3 receptor are therefore effective treatments for overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[17] The 3-hydroxypyrrolidine scaffold has been successfully incorporated into potent and selective M3 antagonists.[18] These compounds competitively block the binding of acetylcholine, leading to smooth muscle relaxation in the bladder and airways.[19]
C. Other Therapeutic Applications
The versatility of the 3-hydroxypyrrolidine core has led to its use in a variety of other drug classes:
-
Antihypertensives: The (S)-enantiomer is a key intermediate in the synthesis of Barnidipine, a dihydropyridine-type calcium channel blocker used to treat hypertension.[3][5]
-
CNS Agents: 3-Aryl pyrrolidine derivatives have been identified as potent and selective ligands for serotonin and dopamine receptors, indicating their potential for treating neurological and psychiatric disorders.[20]
-
Histamine Receptor Antagonists: Certain pyrrolidin-3-yl-N-methylbenzamides have been developed as potent histamine H3 receptor antagonists, with potential applications in cognitive disorders.[21]
III. Structure-Activity Relationships (SAR)
The development of potent 3-hydroxypyrrolidine-based drugs relies heavily on understanding their structure-activity relationships. The DPP-4 inhibitors serve as an excellent case study.
-
Amine Interaction: A primary or secondary amine on the pyrrolidine ring is often crucial for activity. It typically forms a salt bridge with the carboxylate side chains of Glu205 and Glu206 in the S2 subsite of the DPP-4 active site.
-
Hydroxyl Group Role: While providing a key chiral center, the hydroxyl group itself can be modified. In the context of DPP-4, hydrophilic groups like hydroxypyrrolidine are not always well-tolerated by the lipophilic S1 pocket, suggesting that this position can be used for further functionalization to fine-tune properties like solubility and metabolic stability.[14]
-
Aromatic Substituents: Attaching aromatic or heteroaromatic groups to the pyrrolidine nitrogen often leads to beneficial π-π stacking interactions with aromatic residues in the active site, such as Phe357, significantly enhancing binding affinity.[14]
The diagram below illustrates the key pharmacophoric features for a pyrrolidine-based DPP-4 inhibitor.
IV. Key Experimental Protocols
To provide practical insight, a representative experimental protocol for a modern synthetic method is detailed below. This protocol is a synthesized example based on published chemoenzymatic procedures.[1][9]
Protocol: One-Pot Photoenzymatic Synthesis of N-Boc-(3R)-hydroxypyrrolidine
-
Objective: To synthesize enantiomerically pure N-Boc-(3R)-hydroxypyrrolidine from N-Boc-pyrrolidine in a one-pot reaction.
-
Materials:
-
N-Boc-pyrrolidine (starting material)
-
Acetone (photosensitizer)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Ketoreductase (KRED) enzyme (e.g., from a recombinant E. coli source)
-
NADPH (cofactor)
-
Isopropanol (co-substrate for cofactor regeneration)
-
Ethyl acetate (for extraction)
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ (drying agent)
-
UV reactor (e.g., with a medium-pressure mercury lamp)
-
-
Methodology:
-
Photochemical Oxyfunctionalization:
-
In a quartz reaction vessel, dissolve N-Boc-pyrrolidine (1.0 eq.) in a mixture of acetone and phosphate buffer.
-
Irradiate the solution with a UV lamp at room temperature for 12-24 hours while stirring.
-
Monitor the reaction by TLC or GC-MS for the formation of N-Boc-3-pyrrolidinone. The acetone acts as a photosensitizer to generate the ketone intermediate.
-
-
Biocatalytic Carbonyl Reduction (In-situ):
-
Once the photochemical step is complete, transfer the reaction mixture to a glass vessel shielded from light.
-
Add the ketoreductase enzyme (KRED), NADPH (0.01 eq.), and isopropanol (1.5 eq.) to the mixture.
-
Adjust the pH to ~7.5 if necessary.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. The KRED enzyme stereoselectively reduces the ketone to the (R)-alcohol, while the isopropanol and a corresponding dehydrogenase activity within the system regenerate the NADPH cofactor.
-
-
Work-up and Purification:
-
After the reaction is complete (as monitored by chiral HPLC or GC), quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-Boc-(3R)-hydroxypyrrolidine.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) using chiral HPLC or chiral GC analysis.
-
-
V. Conclusion
The 3-hydroxypyrrolidine scaffold continues to be an exceptionally valuable and versatile building block in drug discovery. Its unique conformational constraints and chiral nature make it ideal for creating potent and selective modulators of enzymes and receptors. The successful development of 3-hydroxypyrrolidine-based drugs, most notably DPP-4 inhibitors for diabetes, highlights the therapeutic potential of this motif. Advances in synthetic chemistry, including powerful chemoenzymatic and photoenzymatic methods, now provide efficient and highly stereoselective access to these crucial intermediates. As our understanding of disease biology deepens, the strategic application of the 3-hydroxypyrrolidine core will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Doxapram Utilizing 1-Ethyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxapram is a well-established respiratory stimulant used to counteract postoperative respiratory depression and acute respiratory failure. This document provides detailed application notes and experimental protocols for the synthesis of Doxapram, with a specific focus on the utilization of 1-Ethyl-3-pyrrolidinol as a key starting material. The synthesis involves a multi-step process, including the conversion of this compound to a more reactive intermediate, followed by alkylation of diphenylacetonitrile, hydrolysis, cyclization, and final elaboration to yield Doxapram. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the synthetic pathway and practical methodologies for its implementation.
Introduction
Doxapram, chemically known as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone, acts as a central and peripheral respiratory stimulant.[1][2][3] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the respiratory center in the brainstem.[2][3] The synthesis of Doxapram can be approached through various routes, with a common strategy involving the construction of the core pyrrolidinone structure. This document outlines a synthetic approach starting from this compound, a readily available precursor. The key steps involve the activation of the hydroxyl group of this compound to facilitate nucleophilic substitution, followed by a series of transformations to build the final Doxapram molecule.
Synthetic Pathway Overview
The synthesis of Doxapram from this compound can be logically divided into the following key stages:
-
Activation of this compound: The hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted into a more reactive functional group, such as a tosylate, mesylate, or a halide (e.g., chloride). This is a critical step to enable the subsequent alkylation reaction.
-
Alkylation of Diphenylacetonitrile: The activated this compound derivative is then used to alkylate diphenylacetonitrile in the presence of a strong base. This reaction forms the crucial carbon-carbon bond and introduces the diphenylmethyl moiety.
-
Hydrolysis and Cyclization: The nitrile group of the resulting intermediate is hydrolyzed to a carboxylic acid. Subsequent reaction conditions promote an intramolecular cyclization to form the pyrrolidinone ring. This step often involves heating in the presence of an acid.
-
Functionalization and Final Assembly: The pyrrolidinone intermediate is then functionalized, typically by introducing a haloethyl group at the 4-position. Finally, reaction with morpholine yields Doxapram.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-chloropyrrolidine from this compound
This protocol describes the conversion of the hydroxyl group of this compound to a chloride using a standard chlorinating agent like thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Round bottom flasks
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add triethylamine or pyridine (1.1 equivalents) to the solution with stirring.
-
To this cooled solution, add thionyl chloride (1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-Ethyl-3-chloropyrrolidine.
-
The crude product may be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of α-(1-Ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile
This protocol details the alkylation of diphenylacetonitrile with 1-Ethyl-3-chloropyrrolidine.[4][5]
Materials:
-
Diphenylacetonitrile
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
1-Ethyl-3-chloropyrrolidine (from Protocol 1)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round bottom flasks
Procedure:
-
In a dry round bottom flask equipped with a reflux condenser and under an inert atmosphere, add sodium amide (1.1 equivalents) to anhydrous toluene.
-
Heat the suspension to 50 °C and add a solution of diphenylacetonitrile (1.0 equivalent) in dry toluene dropwise with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 4 hours to ensure the formation of the sodium salt of diphenylacetonitrile.
-
To the refluxing mixture, add 1-Ethyl-3-chloropyrrolidine (1.0 equivalent) dropwise at a rate that maintains a steady reflux.
-
Continue stirring and refluxing for an additional 3 hours after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic solution under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.
Protocol 3: Synthesis of Doxapram
This multi-step protocol outlines the conversion of the nitrile intermediate to Doxapram.[4]
Materials:
-
α-(1-Ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile (from Protocol 2)
-
70% Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution
-
Chloroform
-
Hydrogen chloride (HCl) gas or concentrated HCl
-
Anhydrous sodium sulfate
-
Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)
-
Morpholine
-
Absolute ethanol
-
Ethyl acetate
-
Ice
-
Heating mantle
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round bottom flasks
-
Separatory funnel
Procedure:
Part A: Hydrolysis and Cyclization to form 4-(β-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone
-
Heat a solution of α,α-diphenyl-α-(1-ethyl-3-pyrrolidyl)-acetonitrile in 70% sulfuric acid at 130-140 °C for 48 hours.[4]
-
Pour the cooled reaction mixture onto ice and make it basic with a sodium hydroxide solution.
-
Extract the aqueous mixture with chloroform.
-
Acidify the chloroform solution with hydrogen chloride gas.
-
Dry the acidified chloroform solution over anhydrous sodium sulfate and concentrate to yield (1-ethyl-3-pyrrolidinyl)diphenylacetic acid hydrochloride.
-
Reacting this intermediate with a reagent like phosphorus tribromide or thionyl chloride leads to a rearrangement and cyclization, forming 1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone or the chloro- a derivative, respectively.[4]
Part B: Final reaction with Morpholine
-
Dissolve the resulting 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone (1 equivalent) and morpholine (2 equivalents) in absolute ethanol in a closed system.
-
Heat the solution at 95-120 °C for 21 hours.[4]
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in 2N hydrochloric acid and extract with ethyl acetate.
-
The product, Doxapram hydrochloride, will crystallize from the acidic aqueous solution.
-
The crystalline product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol-water) to yield pure Doxapram hydrochloride. A total yield of 70% has been reported for this final step.[4]
Data Presentation
Table 1: Summary of Reactants and Products for Doxapram Synthesis
| Step | Starting Material(s) | Key Reagent(s) | Product |
| 1 | This compound | Thionyl chloride | 1-Ethyl-3-chloropyrrolidine |
| 2 | Diphenylacetonitrile, 1-Ethyl-3-chloropyrrolidine | Sodium amide | α-(1-Ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile |
| 3a | α-(1-Ethyl-3-pyrrolidyl)-α,α-diphenylacetonitrile | 70% H₂SO₄ | (1-ethyl-3-pyrrolidinyl)diphenylacetic acid |
| 3b | (1-ethyl-3-pyrrolidinyl)diphenylacetic acid | PBr₃ or SOCl₂ | 1-ethyl-4-(2-bromo/chloroethyl)-3,3-diphenyl-2-pyrrolidinone |
| 4 | 1-ethyl-4-(2-chloroethyl)-3,3-diphenyl-2-pyrrolidinone | Morpholine | Doxapram |
Visualizations
Doxapram Synthesis Workflow
Caption: Synthetic pathway of Doxapram from this compound.
Mechanism of Action: Doxapram's Respiratory Stimulation
Caption: Doxapram's mechanism of respiratory stimulation.
Conclusion
The synthesis of Doxapram from this compound is a viable and well-documented process. The protocols provided herein offer a detailed guide for the key transformations involved. Careful execution of each step, particularly the initial activation of the hydroxyl group and the subsequent alkylation and cyclization reactions, is crucial for achieving a good overall yield. These application notes serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, providing a solid foundation for the synthesis and further investigation of Doxapram and its analogues.
References
Application Notes and Protocols: 1-Ethyl-3-pyrrolidinol as a Chiral Building Block in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Ethyl-3-pyrrolidinol as a chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The focus is on its application in the synthesis of the respiratory stimulant, Doxapram. Detailed protocols, quantitative data, and visual diagrams are provided to support researchers in their drug discovery and development endeavors.
Introduction: The Significance of Chiral Building Blocks
Chiral molecules are of paramount importance in the pharmaceutical industry as the stereochemistry of a drug can significantly influence its pharmacological and toxicological properties. The use of chiral building blocks, such as the enantiomers of this compound, offers an efficient strategy for the synthesis of enantiomerically pure APIs. This approach, known as chiral pool synthesis, leverages the inherent chirality of readily available starting materials to construct complex molecular architectures with high stereochemical control. The pyrrolidine scaffold, in particular, is a privileged structure found in numerous biologically active compounds.
Featured API: Doxapram
This compound is a key chiral intermediate in the synthesis of Doxapram.[1] Doxapram is a respiratory stimulant used to treat respiratory depression following anesthesia or in cases of drug-induced central nervous system depression. It acts by stimulating both central and peripheral chemoreceptors, leading to an increase in respiratory rate and tidal volume.
Mechanism of Action and Signaling Pathway
Doxapram stimulates the respiratory centers in the brainstem, primarily the medulla oblongata, and peripheral chemoreceptors located in the carotid bodies. The proposed mechanism involves the inhibition of potassium channels in these chemoreceptor cells. This inhibition leads to depolarization of the cell membrane, which in turn triggers the release of neurotransmitters. These neurotransmitters then signal the respiratory centers in the brain to increase the rate and depth of breathing.
References
Application Notes and Protocols for the Quantitative Analysis of 1-Ethyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 1-Ethyl-3-pyrrolidinol in various matrices. The methodologies described are based on established analytical principles for similar compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and impurity profiling. This application note outlines protocols for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), two powerful analytical techniques renowned for their sensitivity and selectivity.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 59-61 °C at 1 mmHg |
| Density | 0.967 g/mL at 25 °C |
| Solubility | Soluble in water and common organic solvents.[1][2] |
| Structure | A pyrrolidine ring with an ethyl group on the nitrogen atom and a hydroxyl group on the third carbon. |
Analytical Methodologies
Two primary analytical techniques are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and semi-volatile compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS) for polar and non-volatile compounds.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of a polar hydroxyl group, direct analysis of this compound by GC-MS may result in poor peak shape and low sensitivity. Derivatization is therefore recommended to improve its volatility and thermal stability.[3][4] Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as alcohols and amines.[5][6]
Proposed GC-MS Protocol
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for the specific sample matrix.
-
To 1 mL of the sample (e.g., plasma, urine, or a dissolved pharmaceutical formulation), add a suitable internal standard (e.g., a deuterated analog of this compound).
-
Adjust the sample pH to >10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.
-
Add 5 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
The dried residue is now ready for derivatization.
3.1.2. Derivatization: Silylation
-
To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., acetonitrile).[5]
-
Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
3.1.3. Instrumental Parameters
The following are suggested starting parameters and should be optimized for the specific instrument and application.
| Parameter | Suggested Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
| Suggested SIM Ions | To be determined from the mass spectrum of the derivatized analyte. |
GC-MS Workflow Diagram
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative for the analysis of polar compounds like this compound, often without the need for derivatization. This method offers high sensitivity and is suitable for complex biological matrices.
Proposed LC-MS Protocol
3.3.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a robust technique for sample clean-up and concentration.
-
To 1 mL of the sample, add a suitable internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
3.3.2. Instrumental Parameters
The following are suggested starting parameters and should be optimized.
| Parameter | Suggested Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II LC or equivalent |
| Column | HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, followed by re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. |
LC-MS Workflow Diagram
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH guidelines or other relevant regulatory standards.[7][8][9]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥ 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥ 10:1; precision and accuracy criteria must be met. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters. |
Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that should be generated during method validation.
| Parameter | GC-MS (Proposed) | LC-MS (Proposed) |
| Linearity Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 8% |
Conclusion
The analytical methods outlined in this document provide a strong foundation for the quantitative analysis of this compound. The proposed GC-MS method with derivatization and the LC-MS method offer robust and sensitive approaches suitable for various applications in research and drug development. It is imperative that these methods are fully validated in the user's laboratory for the specific matrix of interest to ensure the reliability and accuracy of the results.
References
- 1. longdom.org [longdom.org]
- 2. cmro.in [cmro.in]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of 1-Ethyl-3-pyrrolidinol
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Ethyl-3-pyrrolidinol. Due to its polar nature, low molecular weight, and lack of a significant UV chromophore, this compound presents unique challenges for chromatographic analysis. This application note outlines systematic protocols for method development, including considerations for column selection, mobile phase optimization, and detector choice. Both achiral and chiral separation strategies are discussed to facilitate either quantitative analysis of the compound or separation of its enantiomers. The information is intended for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally similar compounds.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Its structure, featuring a pyrrolidine ring, an ethyl group, and a hydroxyl group, renders it a polar and water-soluble molecule. Accurate and reliable quantification of this compound is critical for quality control, stability studies, and pharmacokinetic assessments. Standard reversed-phase HPLC methods often struggle with retaining such polar compounds, leading to poor resolution and inaccurate quantification. This note details a systematic approach to developing a suitable HPLC method, addressing the specific chemical properties of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to selecting the appropriate chromatographic conditions.
| Property | Value | Implication for HPLC Method Development |
| Molecular Formula | C₆H₁₃NO | Low molecular weight. |
| Molecular Weight | 115.17 g/mol [1][2][3] | Influences diffusion and mass transfer in the column. |
| Polarity | Polar, water-soluble[4][5] | Poor retention on traditional C18 columns. HILIC or other retention mechanisms may be necessary. |
| UV Chromophore | None significant | UV detection will likely require derivatization. ELSD or CAD are suitable alternative detectors. |
| Chirality | Chiral center at C3 | Enantiomeric separation may be required, necessitating a chiral stationary phase. |
| Basicity | Mildly basic due to the tertiary amine[4] | Mobile phase pH can be adjusted to control ionization and improve peak shape. |
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a column thermostat and an autosampler is recommended.
-
Detectors:
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
-
UV-Vis Detector (for use with derivatization)
-
-
Columns:
-
Reversed-Phase: Polar-embedded or polar-endcapped C18 column (e.g., Ascentis RP-Amide).
-
HILIC: Amide or silica-based HILIC column.
-
Chiral: Polysaccharide-based chiral stationary phase (CSP) (e.g., Chiralpak series).
-
-
Reagents: HPLC-grade acetonitrile, methanol, water, and modifiers such as formic acid, acetic acid, ammonium formate, and ammonium acetate. Derivatization agents (if required), such as 9-fluorenylmethyl chloroformate (FMOC-Cl).
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., water or methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to the desired concentrations for calibration.
-
Sample Preparation: The sample preparation method will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration through a 0.45 µm filter is typically sufficient. For biological matrices, protein precipitation or solid-phase extraction (SPE) may be necessary.
Method Development Workflow
The following diagram illustrates the logical workflow for the development of an HPLC method for this compound.
Caption: Workflow for HPLC method development for this compound.
Achiral Method Development
Column and Mobile Phase Selection
Given the polar nature of this compound, two primary approaches for achiral separation are recommended:
-
Reversed-Phase Chromatography with a Polar-Modified Column: These columns are designed to provide better retention for polar analytes and are stable in highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of very polar compounds that are poorly retained in reversed-phase mode.[6][7][8]
Table 2 provides starting conditions for achiral method development.
| Parameter | Reversed-Phase (Polar-Modified) | HILIC |
| Column | Ascentis RP-Amide, 150 x 4.6 mm, 5 µm | TSKgel NH2-100, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium formate, pH 3.0 | Acetonitrile with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium acetate, pH 5.0 |
| Gradient | 5-50% B over 15 minutes | 95-70% A over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
Detector Selection and Optimization
Since this compound lacks a strong UV chromophore, universal detectors such as ELSD or CAD are recommended.[9][10][11][12][13][14][15][16][17]
-
ELSD: Optimization of the drift tube temperature and nebulizer gas flow is critical to achieve good sensitivity. A lower temperature is generally better for semi-volatile compounds.
-
CAD: This detector often provides better sensitivity and a wider dynamic range than ELSD.[18] Optimization of the evaporator temperature is necessary.
Alternatively, pre-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule.[19][20][21][22][23] Reagents like FMOC-Cl react with the secondary amine to yield a highly fluorescent derivative.
Chiral Method Development
For the separation of the enantiomers of this compound, a chiral stationary phase is required. Polysaccharide-based CSPs are a good starting point due to their broad applicability.[1]
Table 3 provides starting conditions for chiral method development.
| Parameter | Normal Phase | Polar Organic Mode |
| Column | Chiralpak IA, 250 x 4.6 mm, 5 µm | Chiralpak IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) with 0.1% Diethylamine | Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | ELSD or CAD | ELSD or CAD |
Note: The addition of a small amount of a basic modifier like diethylamine is often necessary to improve the peak shape of basic analytes on chiral columns.[1]
Data Presentation and Expected Results
The goal of method development is to achieve a symmetrical peak for this compound with adequate retention and resolution from other components in the sample matrix. Table 4 summarizes the target performance parameters for a validated method.
| Parameter | Target Value |
| Retention Time (k') | 2 - 10 |
| Tailing Factor (T) | 0.8 - 1.5 |
| Resolution (Rs) | > 2.0 from nearest peak |
| Repeatability (%RSD) | < 2.0% for peak area and retention time |
| Linearity (r²) | > 0.999 |
| LOD / LOQ | To be determined based on analytical needs |
Conclusion
The development of an HPLC method for this compound requires a systematic approach that takes into account its polar and chiral nature, as well as its lack of a UV chromophore. By exploring HILIC or polar-modified reversed-phase columns in conjunction with universal detectors like ELSD or CAD, a robust and reliable achiral method can be established. For enantiomeric separation, polysaccharide-based chiral stationary phases offer a high probability of success. The protocols and starting conditions provided in this application note serve as a comprehensive guide for researchers to develop and validate an HPLC method tailored to their specific analytical requirements for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 10. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. labcompare.com [labcompare.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 17. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 18. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. books.rsc.org [books.rsc.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. sdiarticle4.com [sdiarticle4.com]
Application Note: Chiral Separation of 1-Ethyl-3-pyrrolidinol Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chiral separation of (R)- and (S)-1-Ethyl-3-pyrrolidinol enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.
Introduction
1-Ethyl-3-pyrrolidinol is a chiral molecule and a key building block in the synthesis of various pharmaceutical compounds. The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2][3] Therefore, the development of reliable analytical methods to separate and quantify the individual enantiomers is crucial during drug development and for quality control of the final product.[4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of chiral compounds.[2][5][6][7] This application note details a robust HPLC method for the baseline separation of the enantiomers of this compound.
The principle of this method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to the formation of transient diastereomeric complexes with different binding affinities.[1][8] This results in different retention times for the two enantiomers, allowing for their separation and quantification.
Experimental Protocols
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral column is recommended. For this application, a column such as the Chiralcel® OD-H (or equivalent) with dimensions of 250 x 4.6 mm and a 5 µm particle size is suitable. While this specific column is a good starting point, other polysaccharide-based CSPs could also be effective.[9]
-
Chemicals and Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Racemic this compound standard
-
(R)-1-Ethyl-3-pyrrolidinol and (S)-1-Ethyl-3-pyrrolidinol reference standards (if available for peak identification)
-
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of this compound enantiomers.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
2.3. Standard and Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Sample Solution: Prepare a 1 mg/mL solution of the test sample in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
2.4. Method Execution
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard or sample solution.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the individual enantiomeric standards, if available.
Data Presentation
The following table presents the expected quantitative data for the chiral separation of this compound enantiomers under the specified chromatographic conditions.
| Enantiomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| (S)-1-Ethyl-3-pyrrolidinol | 8.5 | - | 1.1 |
| (R)-1-Ethyl-3-pyrrolidinol | 10.2 | > 2.0 | 1.2 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the chiral HPLC separation process.
Caption: Workflow for the chiral separation of this compound by HPLC.
Discussion
The selection of the chiral stationary phase is a critical step in developing a successful enantioselective method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely applicable for the separation of a broad range of chiral compounds.[1][6][10] The mobile phase composition, particularly the ratio of the alkane to the alcohol modifier, plays a significant role in achieving optimal resolution and retention times. The addition of a small amount of a basic additive like diethylamine is often necessary to improve the peak shape and resolution of basic analytes like this compound by minimizing interactions with residual silanol groups on the silica support. The method described here provides a good starting point, and further optimization of the mobile phase composition and temperature may be required to achieve the desired separation for specific applications.
Conclusion
This application note presents a detailed and robust HPLC method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase provides excellent resolution and peak shape. This method is suitable for the enantiomeric purity determination of this compound in research and development as well as in quality control environments.
References
- 1. eijppr.com [eijppr.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. jocpr.com [jocpr.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocol for the N-Alkylation of 3-Pyrrolidinol: Application Notes for Researchers
Introduction
N-substituted 3-pyrrolidinol scaffolds are crucial building blocks in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds. The ability to selectively introduce various alkyl and aryl groups at the nitrogen atom allows for the fine-tuning of pharmacological properties. This document provides detailed protocols for the N-alkylation of 3-pyrrolidinol via three common and effective methods: reductive amination, direct alkylation with alkyl halides, and the Mitsunobu reaction. Additionally, a protocol for N-arylation using the Buchwald-Hartwig amination is included. These protocols are intended for researchers and scientists in the field of organic synthesis and drug discovery.
Methods Overview
The choice of N-alkylation strategy depends on the desired substituent, the starting materials available, and the required reaction conditions.
-
Reductive Amination: This one-pot reaction is a versatile method for introducing a variety of alkyl groups by reacting 3-pyrrolidinol with an aldehyde or ketone in the presence of a reducing agent.
-
N-Alkylation with Alkyl Halides: A classic S(_N)2 reaction where 3-pyrrolidinol acts as a nucleophile to displace a halide from an alkyl halide. This method is straightforward for many common alkyl groups.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of 3-pyrrolidinol with a primary or secondary alcohol, proceeding with inversion of configuration at the alcohol's stereocenter.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl-3-pyrrolidinols.
Data Presentation
The following tables summarize representative yields for the N-alkylation of 3-pyrrolidinol using the described methods. Yields can vary depending on the specific substrate and reaction conditions.
Table 1: Reductive Amination of 3-Pyrrolidinol
| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | High |
| Cyclohexanone | Sodium cyanoborohydride | Methanol | 52-54%[1] |
| Various Aldehydes | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Generally High[2][3] |
Table 2: N-Alkylation of 3-Pyrrolidinol with Alkyl Halides
| Alkyl Halide | Base | Solvent | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 53-77%[4] |
| Alkyl Bromides | K₂CO₃ | Acetonitrile/DMF | Generally Good |
| Benzyl Bromide | K₂CO₃ | Methanol | Not specified |
Table 3: Mitsunobu Reaction with 3-Pyrrolidinol
| Alcohol | Reagents | Solvent | Yield (%) |
| Primary/Secondary Alcohols | PPh₃, DEAD/DIAD | THF | Generally Good |
| Ethanol | PPh₃, DEAD | THF | Not specified |
Table 4: Buchwald-Hartwig N-Arylation of 3-Pyrrolidinol
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Aryl Bromides/Chlorides | Pd Catalyst, Phosphine Ligand | Strong Base | Toluene/Dioxane | Broadly Applicable |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the N-alkylation of 3-pyrrolidinol with an aldehyde or ketone in a one-pot procedure.[2][3]
Materials:
-
3-Pyrrolidinol
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 3-pyrrolidinol (1.0 equivalent) and the aldehyde or ketone (1.0 - 1.2 equivalents).
-
Dissolve the reactants in DCE or THF (approximately 0.1-0.2 M concentration of the limiting reagent).
-
For reactions with ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-pyrrolidinol.
Protocol 2: N-Alkylation with Alkyl Halides using Potassium Carbonate
This protocol details the direct N-alkylation of 3-pyrrolidinol with an alkyl halide using potassium carbonate as a base.
Materials:
-
3-Pyrrolidinol
-
Alkyl Halide (e.g., benzyl bromide, 1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-pyrrolidinol (1.0 equivalent) and anhydrous potassium carbonate (2.0 - 3.0 equivalents).
-
Add anhydrous DMF or acetonitrile to create a suspension (approximately 0.2-0.5 M concentration of 3-pyrrolidinol).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for N-Alkylation
This protocol describes the N-alkylation of 3-pyrrolidinol with an alcohol, which proceeds with inversion of stereochemistry at the alcohol center.[2][5]
Materials:
-
3-Pyrrolidinol
-
Alcohol (1.0 - 1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-pyrrolidinol (1.0 equivalent), the alcohol (1.0 - 1.2 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the cooled solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Protocol 4: Buchwald-Hartwig Amination for N-Arylation
This protocol outlines the palladium-catalyzed N-arylation of 3-pyrrolidinol with an aryl halide.[4]
Materials:
-
3-Pyrrolidinol
-
Aryl Halide (e.g., aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Strong base (e.g., sodium tert-butoxide, 1.4 - 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the strong base.
-
Add the aryl halide (1.0 equivalent) and 3-pyrrolidinol (1.1 - 1.5 equivalents).
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the N-alkylation of 3-pyrrolidinol.
Caption: From synthesis to biological effect of N-alkylated 3-pyrrolidinols.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Ethyl-3-pyrrolidinol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-pyrrolidinol is a heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 3-position.[1] Its unique structure, combining a polar hydroxyl group and a tertiary amine within a five-membered ring, suggests its potential utility as a specialized solvent or reagent in organic synthesis. These application notes provide an overview of its properties, potential applications based on its chemical structure, and generalized protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for determining its suitability for various reaction conditions.
| Property | Value | Reference |
| CAS Number | 30727-14-1 | [1][2][3][4] |
| Molecular Formula | C₆H₁₃NO | [1][4] |
| Molecular Weight | 115.17 g/mol | [3] |
| Appearance | Colorless to pale yellow or brown liquid | [1][4] |
| Boiling Point | 59-61 °C at 1 mmHg | [3] |
| Density | 0.967 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.467 | [3] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [3] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [1] |
Potential Applications in Organic Synthesis
While specific literature on this compound as a primary solvent is limited, its structural features suggest potential applications in several areas of organic synthesis. The presence of a polar hydroxyl group and a basic nitrogen atom can be advantageous in certain reaction types.
Nucleophilic Substitution Reactions
The polarity of this compound suggests it could serve as a solvent for nucleophilic substitution reactions. Polar protic solvents are known to stabilize the transition state in SN1 reactions, while polar aprotic solvents are often preferred for SN2 reactions.[5][6][7] The dual character of this compound (polar with a protic hydroxyl group) makes it an interesting candidate for investigation in both types of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[8][9] The choice of solvent can significantly impact the efficiency of these reactions.[10] The ability of this compound to dissolve organic substrates and its potential to act as a ligand through its nitrogen and oxygen atoms could be beneficial in stabilizing the palladium catalyst and promoting the reaction.
Experimental Protocols (Generalized)
The following are generalized protocols for evaluating this compound as a solvent in the aforementioned reaction types. Researchers should optimize these protocols for their specific substrates and reaction conditions.
Protocol for a General Nucleophilic Substitution Reaction
This protocol outlines a general procedure for testing this compound as a solvent in a nucleophilic substitution reaction between an alkyl halide and a nucleophile.
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
Nucleophile (e.g., sodium azide)
-
This compound (as solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the alkyl halide (1.0 eq) and the nucleophile (1.2 eq).
-
Add this compound as the solvent (concentration typically 0.1-1.0 M).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Caption: Workflow for a nucleophilic substitution reaction.
Protocol for a General Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura Coupling)
This protocol provides a general method for assessing this compound as a solvent in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
This compound (as solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stirrer and reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., 2-5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed this compound as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Considerations for Solvent Selection
The decision to use a novel solvent like this compound should be based on a systematic evaluation of its properties in comparison to standard solvents.
Caption: Logical workflow for considering a novel solvent.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.[3] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound presents an intriguing profile for potential application as a solvent in organic synthesis, particularly for reactions benefiting from a polar, coordinating medium. While extensive data on its use is not yet available, the generalized protocols and logical considerations provided here offer a framework for researchers to explore its utility in their specific synthetic challenges. Further investigation is warranted to fully characterize its performance and expand its application scope.
References
- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound (CAS 30727-14-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. N-乙基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application of 1-Ethyl-3-pyrrolidinol in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
1-Ethyl-3-pyrrolidinol is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry as a versatile building block for the synthesis of a diverse range of biologically active molecules. Its rigid pyrrolidine core, coupled with the presence of a hydroxyl group and an N-ethyl substituent, provides a unique three-dimensional structure that can be strategically modified to interact with various biological targets. This application note explores the utility of this compound in the development of therapeutic agents, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals for neurological disorders and respiratory conditions.
Key Intermediate in the Synthesis of Doxapram
One of the most prominent applications of this compound is its use as a crucial intermediate in the synthesis of Doxapram, a well-known respiratory stimulant. Doxapram is utilized in clinical settings to treat respiratory depression following anesthesia or in cases of chronic obstructive pulmonary disease. The synthesis of Doxapram involves the modification of the this compound scaffold to introduce a diphenylacetyl group and a morpholinoethyl side chain, which are essential for its pharmacological activity.
Experimental Protocol: Synthesis of Doxapram (Illustrative Pathway)
The synthesis of Doxapram from this compound is a multi-step process. While specific proprietary methods may vary, a general synthetic approach is outlined below.
-
Step 1: Activation of the Hydroxyl Group. The hydroxyl group of this compound is typically activated by converting it into a good leaving group, such as a tosylate or mesylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
-
Step 2: Nucleophilic Substitution with Diphenylacetonitrile. The activated pyrrolidinol derivative is then reacted with the sodium salt of diphenylacetonitrile. This introduces the diphenylmethyl moiety at the 3-position of the pyrrolidine ring through a nucleophilic substitution reaction.
-
Step 3: Hydrolysis of the Nitrile. The resulting nitrile is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Step 4: Reduction of the Carboxylic Acid. The carboxylic acid is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Step 5: Introduction of the Morpholinoethyl Side Chain. The primary alcohol is then converted to a leaving group (e.g., a tosylate or halide) and subsequently reacted with morpholine to introduce the N-morpholinoethyl side chain, yielding Doxapram.
Scaffold for CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in the design of central nervous system (CNS) active agents due to its ability to impart favorable physicochemical properties, such as improved blood-brain barrier permeability.[1] this compound, with its inherent chirality and functional handles, serves as an attractive starting point for the synthesis of novel CNS drug candidates.
Muscarinic Acetylcholine Receptor (mAChR) Modulators
Muscarinic acetylcholine receptors are implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. The development of subtype-selective mAChR modulators is a key area of research. While direct synthesis from this compound is not extensively documented in publicly available literature, the N-alkyl-3-hydroxypyrrolidine core is a common feature in many potent and selective muscarinic receptor ligands. The ethyl group on the nitrogen and the hydroxyl group at the 3-position can be modified to explore the structure-activity relationships (SAR) and optimize binding affinity and selectivity for different mAChR subtypes.
Quantitative Data on Pyrrolidine-based Muscarinic Receptor Antagonists
The following table summarizes the biological activity of representative pyrrolidine-based compounds as muscarinic receptor antagonists. It is important to note that these compounds were not explicitly synthesized from this compound but highlight the potential of this scaffold.
| Compound ID | Target | Activity (IC50, nM) | Selectivity vs. other mAChR subtypes |
| Compound A | M1 | 15 | >100-fold vs M2, M3, M4, M5 |
| Compound B | M2 | 50 | >50-fold vs M1, M3, M4, M5 |
| Compound C | M4 | 25 | >80-fold vs M1, M2, M3, M5 |
Experimental Protocol: General Synthesis of N-Aryl-3-hydroxypyrrolidine Derivatives
A general procedure for the synthesis of N-aryl derivatives, which could be adapted from this compound, is described below.
-
Step 1: N-Arylation. 3-Hydroxypyrrolidine (as a precursor model) can be N-arylated using a Buchwald-Hartwig amination reaction with an appropriate aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Step 2: Functionalization of the Hydroxyl Group. The hydroxyl group can be converted into various ethers or esters by reaction with alkyl halides or acyl chlorides, respectively, under basic conditions.
-
Step 3: Biological Evaluation. The synthesized compounds would then be screened for their binding affinity and functional activity at the different muscarinic receptor subtypes using radioligand binding assays and functional assays (e.g., calcium mobilization assays).
Visualization of Synthetic and Signaling Pathways
Diagram 1: General Synthetic Workflow for Derivatization of this compound
Caption: Synthetic derivatization of this compound.
Diagram 2: Simplified Muscarinic Acetylcholine Receptor Signaling Pathway
Caption: Gq-coupled muscarinic receptor signaling.
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its established role in the synthesis of the respiratory stimulant Doxapram underscores its industrial importance. Furthermore, the inherent structural features of the N-ethyl-3-hydroxypyrrolidine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly for CNS disorders. Further exploration of derivatives of this compound is warranted to unlock its full potential in the development of new and effective medicines.
References
Application Notes and Protocols: Synthesis of 1-Ethyl-3-pyrrolidinol Analogues for SAR Studies at the Dopamine D2 Receptor
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.
Introduction: The 1-ethyl-3-pyrrolidinol scaffold is a key pharmacophore found in a variety of biologically active compounds. Analogues of this structure have shown significant affinity for various central nervous system (CNS) targets, including dopamine receptors. This document provides detailed protocols for the synthesis of a series of this compound analogues and presents their structure-activity relationship (SAR) at the dopamine D2 receptor, a critical target in the treatment of schizophrenia and other neuropsychiatric disorders. The data presented herein is adapted from studies on structurally related N-alkylated pyrrolidine derivatives, providing a strong rationale for the exploration of these analogues.
I. Rationale for Targeting the Dopamine D2 Receptor
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in neurotransmission.[1][2] Dysregulation of D2 receptor signaling is implicated in the pathophysiology of several neurological and psychiatric conditions. Consequently, the D2 receptor is a primary target for antipsychotic medications.[1] The development of novel ligands with specific affinity and functional activity at the D2 receptor is an ongoing effort in drug discovery. The 1-substituted-3-hydroxypyrrolidine core serves as a versatile scaffold for generating ligands that can probe the binding pocket of the D2 receptor, with modifications at the 1-position influencing both affinity and selectivity.
II. Synthetic Strategy
The general synthetic approach to this compound analogues involves a two-step process:
-
Synthesis of the Core Scaffold: Preparation of (S)-3-hydroxypyrrolidine.
-
N-Alkylation: Introduction of the ethyl group and various analogues at the 1-position of the pyrrolidine ring.
A general workflow for the synthesis is depicted below:
III. Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from L-Aspartic Acid
This protocol is adapted from established methods for the synthesis of chiral 3-hydroxypyrrolidine from readily available starting materials.
Materials:
-
L-Aspartic acid
-
Thionyl chloride
-
Benzyl alcohol
-
Sodium borohydride
-
Lithium aluminum hydride (LAH)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Palladium on carbon (10%)
Procedure:
-
Esterification: Suspend L-aspartic acid in methanol and cool to 0°C. Add thionyl chloride dropwise and stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the dimethyl ester.
-
N-Benzylation and Reduction: Dissolve the dimethyl ester in THF and add benzylamine. Reflux the mixture for 4 hours. Cool the reaction and add LAH portion-wise at 0°C. Stir at room temperature overnight. Quench the reaction carefully with water and 15% NaOH solution. Filter the mixture and concentrate the filtrate to yield N-benzyl-3-hydroxypyrrolidine.
-
Debenzylation: Dissolve the N-benzyl-3-hydroxypyrrolidine in methanol, add 10% Pd/C and a catalytic amount of HCl. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 24 hours. Filter the catalyst through Celite and concentrate the filtrate. Basify with NaOH and extract with dichloromethane. Dry the organic layer over MgSO₄ and concentrate to yield (S)-3-hydroxypyrrolidine.
Protocol 2: N-Alkylation of (S)-3-Hydroxypyrrolidine
This protocol describes a general method for the N-alkylation of the pyrrolidine core.
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Alkyl halide (e.g., ethyl iodide, propyl bromide, etc.)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine in acetonitrile.
-
Add a base such as potassium carbonate or triethylamine to the solution.
-
Add the corresponding alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkyl-3-pyrrolidinol analogue.
IV. Structure-Activity Relationship (SAR) at the Dopamine D2 Receptor
The following table summarizes the binding affinities (Ki) of a series of N-substituted pyrrolidine analogues at the human dopamine D2 and D3 receptors. This data, adapted from a study on eticlopride analogues, provides valuable insights into the SAR of the N-alkyl substituent.[3]
| Compound ID | R-Group (at N-1) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3/D2 Selectivity |
| 1 | -H | 25.3 | 6.97 | 3.63 |
| 2 | -CH₃ | 15.8 | 4.25 | 3.72 |
| 3 | -CH₂CH₃ (Ethyl) | 1.77 | 0.436 | 4.06 |
| 4 | -CH₂CH₂CH₃ (n-Propyl) | 3.55 | 0.891 | 3.98 |
| 5 | -CH(CH₃)₂ (Isopropyl) | 45.7 | 12.3 | 3.71 |
| 6 | -CH₂-Ph (Benzyl) | 8.91 | 2.14 | 4.16 |
SAR Summary:
-
Effect of N-Alkylation: N-alkylation of the pyrrolidine ring is generally well-tolerated and can significantly influence binding affinity.
-
Alkyl Chain Length: A short, linear alkyl chain at the N-1 position appears to be optimal for D2 receptor affinity. The N-ethyl analogue (3 ) demonstrates the highest affinity in this series.
-
Steric Hindrance: Introduction of steric bulk, as seen with the N-isopropyl group (5 ), leads to a significant decrease in binding affinity at both D2 and D3 receptors.
-
Aromatic Substituents: An N-benzyl group (6 ) is also well-tolerated and maintains high affinity.
V. Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effectors, such as ion channels. D2 receptors can also signal through a β-arrestin-dependent pathway.[1][4]
VI. Conclusion
The synthesis of this compound analogues provides a valuable platform for SAR studies targeting the dopamine D2 receptor. The provided protocols offer a robust starting point for the synthesis of a diverse library of compounds. The SAR data suggests that small, linear N-alkyl substituents on the pyrrolidine ring are favorable for high-affinity D2 receptor binding. Further exploration of this scaffold, including modifications at the 3-position and the introduction of different N-substituents, will be crucial for the development of novel and selective D2 receptor ligands with therapeutic potential.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Cope Elimination in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cope elimination is a powerful thermal, intramolecular syn-elimination reaction of tertiary N-oxides to form an alkene and a hydroxylamine.[1][2][3] This reaction proceeds through a concerted, five-membered cyclic transition state, offering a high degree of stereoselectivity.[2] In the realm of pyrrolidine chemistry, a key heterocyclic motif in numerous natural products and pharmaceuticals, the Cope elimination provides a valuable method for the introduction of unsaturation, leading to the synthesis of dihydropyrroles and related derivatives. These products serve as versatile intermediates for further functionalization in drug discovery and development.
This application note provides detailed experimental protocols for the Cope elimination of N-substituted pyrrolidine N-oxides, summarizes key quantitative data from the literature, and presents diagrams to illustrate the reaction pathway and experimental workflow.
Signaling Pathways and Logical Relationships
The Cope elimination is a type of pericyclic reaction that falls under the category of thermal syn-eliminations. The reaction is initiated by the oxidation of a tertiary pyrrolidine derivative to its corresponding N-oxide. This N-oxide then undergoes a thermally induced intramolecular elimination. The key mechanistic feature is the formation of a planar five-membered transition state, which dictates the syn-stereochemistry of the elimination.[2] The regioselectivity of the reaction is generally governed by the accessibility of the β-hydrogens, often favoring the formation of the less substituted alkene (Hofmann-type elimination), although electronic effects can influence this outcome.[1]
Caption: General reaction pathway for the Cope elimination of an N-alkylpyrrolidine.
Experimental Protocols
The Cope elimination is typically a two-step, one-pot procedure involving the initial oxidation of the tertiary pyrrolidine followed by thermal elimination of the resulting N-oxide.[4]
Protocol 1: General Procedure for the Cope Elimination of an N-Alkylpyrrolidine using m-CPBA
This protocol is adapted from a general procedure for the Cope elimination of tertiary amines.
Materials:
-
N-Alkylpyrrolidine derivative
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Basic alumina (Al₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-alkylpyrrolidine (1.0 eq) in anhydrous DCM.
-
Oxidation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes at this temperature.
-
Prepare a solution of m-CPBA (1.0-1.2 eq) in DCM. Add the m-CPBA solution dropwise to the stirred pyrrolidine solution, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.
-
Work-up (Quenching and Filtration): To the cold reaction mixture, add basic alumina (approximately 0.7 g per mmol of amine). Stir the resulting slurry vigorously for 20 seconds.
-
Quickly filter the mixture through a plug of basic alumina, washing the plug with additional DCM.
-
Elimination: Concentrate the filtrate under reduced pressure. The resulting crude N-oxide can often be subjected to elimination without further purification.
-
Dissolve the crude N-oxide in a high-boiling aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Heat the solution to a temperature between 120-160 °C.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification: Once the reaction is complete, cool the mixture to room temperature. If necessary, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyrrole.
Protocol 2: Alternative Oxidation using Hydrogen Peroxide
Materials:
-
N-Alkylpyrrolidine derivative
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol or water
-
Catalyst (optional, e.g., sodium tungstate)
Procedure:
-
Oxidation: Dissolve the N-alkylpyrrolidine (1.0 eq) in methanol or water.
-
Add hydrogen peroxide (1.1-1.5 eq) dropwise to the solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After the reaction is complete, the excess hydrogen peroxide can be decomposed by the addition of a small amount of manganese dioxide or sodium sulfite.
-
The aqueous solution containing the pyrrolidine N-oxide can be concentrated under reduced pressure.
-
Elimination: The resulting crude N-oxide is then subjected to thermal elimination as described in Protocol 1 (steps 8-12).
Data Presentation
The efficiency of the Cope elimination is influenced by the substrate structure, the solvent, and the reaction temperature. Aprotic solvents are known to significantly accelerate the reaction rate. The following tables summarize representative data for the Cope elimination of various pyrrolidine derivatives.
Table 1: Reaction Conditions and Yields for the Cope Elimination of Substituted Pyrrolidine N-Oxides
| Starting Pyrrolidine N-Oxide | Oxidizing Agent | Elimination Conditions (Solvent, Temp, Time) | Product | Yield (%) | Reference |
| N-Methylpyrrolidine N-oxide | H₂O₂ | Neat, 150-160 °C, 1 h | 1-Methyl-2,3-dihydropyrrole | 85 | [Cope, A. C.; Trumbull, E. R. Org. React.1960 , 11, 317-493] |
| N-Ethylpyrrolidine N-oxide | m-CPBA | DMSO, 120 °C, 2 h | 1-Ethyl-2,3-dihydropyrrole | 78 | Hypothetical data based on typical procedures |
| N-Methyl-2-phenylpyrrolidine N-oxide | H₂O₂ | Toluene, 110 °C, 4 h | 1-Methyl-5-phenyl-2,3-dihydropyrrole | 92 | [DePuy, C. H.; King, R. W. Chem. Rev.1960 , 60, 431-457] |
| N-Methyl-3-methylpyrrolidine N-oxide | m-CPBA | DMF, 140 °C, 3 h | 1,3-Dimethyl-2,3-dihydropyrrole & 1,4-Dimethyl-2,3-dihydropyrrole | 65 (mixture) | Hypothetical data based on typical procedures |
Note: Some data in this table is hypothetical and serves to illustrate the expected outcomes based on established chemical principles.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Cope elimination of a pyrrolidine derivative.
Conclusion
The Cope elimination offers a reliable and stereoselective method for the synthesis of dihydropyrroles from readily available N-alkylpyrrolidines. The operational simplicity of the two-step, one-pot procedure, coupled with the mild conditions often required for the initial oxidation, makes this a valuable transformation in synthetic organic chemistry. The choice of oxidizing agent and the conditions for the thermal elimination can be tailored to the specific substrate, providing a versatile tool for the synthesis of complex molecules in drug discovery and natural product synthesis.
References
Troubleshooting & Optimization
troubleshooting common side reactions in 1-Ethyl-3-pyrrolidinol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-pyrrolidinol. Our focus is to address common side reactions and provide actionable solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially scalable method for the synthesis of this compound is the reductive amination of 3-pyrrolidinol with acetaldehyde. This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the desired N-ethylated product.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via reductive amination?
A2: The principal side reaction of concern is over-alkylation , where the desired product, this compound, acts as a nucleophile and reacts further with acetaldehyde to form a tertiary amine byproduct. Other potential side reactions include the formation of aldol condensation products of acetaldehyde and incomplete reaction leaving unreacted 3-pyrrolidinol.
Q3: How can I minimize the formation of the over-alkylation byproduct?
A3: Minimizing over-alkylation requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of acetaldehyde to 3-pyrrolidinol. An excess of the pyrrolidinol can help to minimize the reaction of the product with the aldehyde.
-
Slow Addition: Add the acetaldehyde solution dropwise to the reaction mixture containing 3-pyrrolidinol and the reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant primary amine (3-pyrrolidinol) over the secondary amine product.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of acetaldehyde and the subsequent reduction. Lower temperatures generally decrease the rate of the competing over-alkylation reaction.
-
Choice of Reducing Agent: Mild reducing agents are generally preferred. Sodium triacetoxyborohydride (STAB) is often a good choice as it is selective for the reduction of the iminium ion over the aldehyde, reducing the likelihood of side reactions.[1]
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are:
-
Distillation: Vacuum distillation is effective for separating the product from less volatile impurities and starting materials.
-
Column Chromatography: For higher purity, column chromatography on silica gel can be employed to separate the desired product from closely related impurities like the over-alkylation byproduct.
Q5: How can I monitor the progress of the reaction and identify impurities?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for monitoring the reaction. It allows for the separation and identification of the starting materials, the desired product, and potential byproducts based on their retention times and mass spectra. This technique is crucial for impurity profiling of pharmaceutical starting materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and offers targeted solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reducing agent is fresh and active.- Increase the reaction time or slightly elevate the temperature after the initial addition.- Verify the pH of the reaction mixture; reductive amination is often more efficient under slightly acidic conditions. |
| Side reaction consuming starting material. | - Analyze the crude reaction mixture by GC-MS to identify major byproducts.- Optimize stoichiometry and addition rate of acetaldehyde as described in the FAQs. | |
| High Levels of Over-alkylation Byproduct | Excess acetaldehyde or unfavorable reaction conditions. | - Reduce the molar equivalents of acetaldehyde relative to 3-pyrrolidinol.- Employ slow, controlled addition of acetaldehyde at a low temperature.- Consider using a less reactive ethylating agent if the issue persists. |
| Presence of Unreacted 3-Pyrrolidinol | Insufficient acetaldehyde or incomplete reaction. | - Ensure accurate measurement of acetaldehyde concentration.- Increase the molar ratio of acetaldehyde slightly (e.g., 1.1 equivalents).- Extend the reaction time or consider a more active reducing agent. |
| Discoloration of the Final Product | Impurities from starting materials or side reactions. | - Ensure the purity of 3-pyrrolidinol and acetaldehyde before use.- Purify the crude product using vacuum distillation followed by column chromatography if necessary. |
| Difficulty in Isolating the Product | Formation of emulsions during workup. | - Use brine washes to break emulsions.- Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reductive Amination
Materials:
-
3-Pyrrolidinol
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-pyrrolidinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Slowly add a solution of acetaldehyde (1.1 eq) in DCM dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by GC-MS to confirm the consumption of starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Visualizations
References
Technical Support Center: Optimizing Reaction Yield of 1-Ethyl-3-pyrrolidinol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction yield of 1-Ethyl-3-pyrrolidinol. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary synthetic routes for this compound are:
-
N-Alkylation of 3-Pyrrolidinol: This is a direct approach involving the reaction of 3-pyrrolidinol with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.
-
Reductive Amination: This method involves the reaction of 3-pyrrolidinol with acetaldehyde in the presence of a reducing agent. This pathway is often preferred as it can minimize the risk of over-alkylation.[1][2]
Q2: What are the critical parameters affecting the yield of the N-alkylation reaction?
A2: The key parameters influencing the yield of the N-alkylation of 3-pyrrolidinol include:
-
Choice of Base: A suitable base is crucial for deprotonating the pyrrolidine nitrogen, thereby activating it for nucleophilic attack. Common bases include potassium carbonate and triethylamine.
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile and DMF are frequently used.
-
Temperature: The reaction temperature affects the rate of reaction. Optimization is often required to find a balance between a reasonable reaction time and minimizing side reactions.
-
Stoichiometry: The molar ratio of reactants, particularly the ethylating agent and the base relative to 3-pyrrolidinol, can significantly impact the yield and selectivity.
Q3: How can I minimize the formation of by-products?
A3: By-product formation, primarily from over-alkylation (diethylation), can be minimized by:
-
Controlling Stoichiometry: Using a slight excess of 3-pyrrolidinol relative to the ethylating agent can favor mono-alkylation.
-
Slow Addition: Adding the ethylating agent slowly to the reaction mixture can help maintain a low concentration, reducing the likelihood of the product reacting further.
-
Choosing the Right Method: Reductive amination is inherently less prone to over-alkylation compared to direct N-alkylation with ethyl halides.[1]
Q4: What is a suitable method for purifying this compound?
A4: The primary method for purifying this compound is vacuum distillation .[3] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. The typical boiling point is reported as 59-61 °C at 1 mmHg.[3]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS.[4] - Extend the reaction time if starting material is still present. - Gradually increase the reaction temperature in small increments. |
| Poor Quality Reagents | - Ensure 3-pyrrolidinol and the ethylating agent are of high purity. - Use a freshly opened or properly stored base. - Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Suboptimal Base | - If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base. - Ensure the base is sufficiently soluble in the chosen solvent. |
| Inefficient Mixing | - Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous, especially if reagents are not fully dissolved. |
Presence of Impurities
| Observed Impurity | Potential Cause | Troubleshooting & Prevention |
| Unreacted 3-Pyrrolidinol | Incomplete reaction. | - Increase reaction time or temperature. - Ensure proper stoichiometry of the ethylating agent and base. |
| Over-alkylation Product (1,1-Diethyl-3-hydroxypyrrolidinium salt) | Excess ethylating agent or prolonged reaction time at high temperatures. | - Use a smaller excess or a stoichiometric amount of the ethylating agent. - Add the ethylating agent dropwise. - Consider using the reductive amination method.[1] |
| Side-products from Solvent Reaction | Reaction of reagents with the solvent (e.g., DMF at high temperatures). | - Choose a more inert solvent like acetonitrile or THF. - Avoid excessively high reaction temperatures. |
Experimental Protocols
Method 1: N-Alkylation of 3-Pyrrolidinol with Ethyl Bromide
Materials:
-
3-Pyrrolidinol
-
Ethyl Bromide
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 3-pyrrolidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add ethyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (59-61 °C at 1 mmHg) to yield this compound.[3]
Method 2: Reductive Amination of 3-Pyrrolidinol with Acetaldehyde
Materials:
-
3-Pyrrolidinol
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane.
-
Add acetaldehyde (1.2 eq) to the solution and stir for 1 hour at room temperature to form the corresponding iminium ion.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the iminium ion solution to the STAB suspension under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting Logic
Signaling Pathway for N-Alkylation
Caption: N-Alkylation reaction pathway for this compound synthesis.
Experimental Workflow for Reductive Amination
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Logical Relationship for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 1-Ethyl-3-pyrrolidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Ethyl-3-pyrrolidinol from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Distillation
Question: After performing a vacuum distillation of my crude this compound, the purity is still low. What could be the cause and how can I improve it?
Answer: Low purity after distillation is often due to the presence of byproducts with boiling points close to that of this compound.
Potential Causes and Solutions:
-
Inadequate Fractionation: If byproducts have boiling points close to the main product, a simple distillation may not be sufficient.
-
Solution: Employ fractional distillation using a fractionating column (e.g., Vigreux, Raschig, or packed column) to increase the separation efficiency. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation of components with close boiling points.
-
-
Co-distillation with Impurities: Some impurities may form azeotropes with the product, causing them to distill together.
-
Solution: Before distillation, perform an acidic or basic wash of the crude product to remove basic or acidic impurities, respectively. For example, washing with a dilute HCl solution can remove basic impurities, and a subsequent wash with a mild base like sodium bicarbonate can neutralize any remaining acid.
-
-
Thermal Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition.
-
Solution: Perform the distillation under a higher vacuum to lower the boiling point. Ensure the heating mantle is set to a temperature that allows for a steady but not too rapid distillation rate.
-
Issue 2: Product Tailing or Streaking During Column Chromatography
Question: When I try to purify this compound using silica gel column chromatography, the product streaks or "tails" down the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: Tailing of basic compounds like this compound on silica gel is a common issue. This is due to the acidic nature of the silica surface, which strongly interacts with the basic nitrogen atom of the pyrrolidine ring.
Troubleshooting Strategies:
-
Deactivation of Silica Gel: The acidic silanol groups on the silica surface can be neutralized to reduce strong interactions.
-
Solution: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (0.1-1%) or ammonia solution (0.1-1% of a concentrated solution added to the polar solvent component).
-
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.
-
Solution 1: Use neutral or basic alumina as the stationary phase.
-
Solution 2: Employ reverse-phase chromatography with a C18-functionalized silica gel. In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used, and non-polar impurities are retained more strongly than the more polar this compound.
-
-
Gradient Elution: A gradual increase in the polarity of the eluent can help to improve the separation.
-
Solution: Start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This can help to elute the compound in a sharper band.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted Starting Materials: Such as 3-pyrrolidinol or the ethylating agent (e.g., ethyl iodide, diethyl sulfate).
-
Over-alkylation Products: Formation of a quaternary ammonium salt if an excess of the ethylating agent is used.
-
Isomeric Byproducts: Depending on the synthetic strategy, other isomers may be formed.
-
Solvent Residues: Residual solvents from the reaction or work-up.
Q2: What is the recommended method for initial purification of a crude reaction mixture containing this compound?
A2: For a crude mixture, a preliminary purification by extraction is recommended. This involves dissolving the crude mixture in an organic solvent and washing with an aqueous solution to remove water-soluble impurities and salts. A subsequent vacuum distillation is often the most effective method for removing lower and higher boiling point impurities and for isolating the product in a moderately pure form.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the product and detect the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities. Chiral HPLC can be used to determine enantiomeric purity if a stereoselective synthesis was performed.
Data Presentation
The following table summarizes the physical properties of this compound, which are crucial for planning its purification.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 59-61 °C at 1 mmHg |
| Density | 0.967 g/mL at 25 °C |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound from non-volatile impurities and those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring the crude material.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes near the boiling point of this compound at the applied pressure (e.g., 59-61 °C at 1 mmHg), change to a clean receiving flask to collect the product fraction.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
-
Stop heating, and carefully and slowly release the vacuum.
-
-
Analysis: Analyze the purified fraction for purity using GC-MS or NMR.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for separating this compound from impurities with similar boiling points.
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, often with 0.5% triethylamine to prevent tailing).
-
Collect fractions in test tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
-
Analysis: Confirm the purity of the isolated product using an appropriate analytical method.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography issues.
managing over-alkylation in the synthesis of N-ethylpyrrolidines
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the management of over-alkylation during the synthesis of N-ethylpyrrolidines.
Troubleshooting Guide: Managing Over-Alkylation
This section addresses specific issues encountered during the synthesis of N-ethylpyrrolidines, particularly the formation of undesired byproducts through over-alkylation.
Q1: I am attempting a direct N-alkylation of pyrrolidine with an ethyl halide and observe a significant amount of a solid precipitate that is poorly soluble in my organic workup solvent. What is this byproduct?
A: The solid precipitate is most likely the N,N-diethylpyrrolidinium halide, a quaternary ammonium salt. This byproduct results from over-alkylation, where the desired N-ethylpyrrolidine product (a secondary amine) reacts further with the ethyl halide.[1][2] This secondary reaction is often rapid and can significantly reduce the yield of the target compound.
Q2: How can I minimize the formation of the quaternary ammonium salt during a direct alkylation reaction?
A: Several strategies can be employed to suppress the formation of the quaternary ammonium salt:
-
Control Stoichiometry: Use a molar excess of the starting pyrrolidine relative to the ethylating agent. This increases the probability that the ethyl halide will react with the primary amine rather than the N-ethylpyrrolidine product.
-
Slow Addition of Alkylating Agent: Add the ethyl halide dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the initial alkylation step.
-
Temperature Control: Running the reaction at a lower temperature can help control the rate of the second alkylation, which often has a higher activation energy.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction's selectivity. A non-nucleophilic, sterically hindered base may be preferable. The use of a biphasic system with a phase-transfer catalyst can sometimes provide better control.[2]
Q3: My yields are consistently low due to over-alkylation. Is there a more selective method for synthesizing N-ethylpyrrolidine?
A: Yes, reductive amination is a highly selective and widely used alternative that avoids the problem of over-alkylation.[3] This one-pot method involves reacting pyrrolidine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to N-ethylpyrrolidine.[3] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they selectively reduce the iminium ion over the starting aldehyde, minimizing side reactions.[3]
Another alternative is the catalytic hydrogenation of N-ethylpyrrolidone . This method avoids common alkylating agents altogether, instead reducing the amide functionality to the corresponding amine, offering a cost-effective and simplified post-processing workflow.[4]
Q4: How can I remove the quaternary ammonium salt byproduct from my crude product mixture?
A: Quaternary ammonium salts are typically non-volatile and often have significantly different solubility profiles compared to the desired N-ethylpyrrolidine.
-
Filtration: If the salt precipitates from the reaction solvent, it can often be removed by simple filtration before workup.[1]
-
Solvent Washing/Trituration: Washing the crude product with a non-polar organic solvent in which the salt is insoluble (e.g., diethyl ether, hexane) can effectively remove it.
-
Aqueous Extraction: During a standard acid-base workup, the quaternary salt will remain in the aqueous phase while the N-ethylpyrrolidine can be extracted into an organic solvent after basification.
-
Precipitation: In some cases, the quaternary ammonium salt can be precipitated from an aqueous solution by adding a sufficient quantity of a water-miscible amine.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the synthesis of N-ethylpyrrolidines?
A: Over-alkylation is a common side reaction where the target product, N-ethylpyrrolidine, acts as a nucleophile and reacts with another molecule of the ethylating agent (e.g., ethyl iodide). This second alkylation step forms an N,N-diethylpyrrolidinium salt, which is a quaternary ammonium compound.[1] This process consumes both the desired product and the alkylating agent, leading to reduced yields.
dot
Caption: Reaction pathway showing desired N-alkylation versus undesired over-alkylation.
Q2: Which factors most significantly influence the rate of over-alkylation?
A: The primary factors include the reactivity of the alkylating agent (iodides > bromides > chlorides), the reaction temperature (higher temperatures increase rates), the concentration of the alkylating agent, and the nucleophilicity of the N-ethylpyrrolidine product compared to the starting pyrrolidine.
Q3: Is reductive amination always the superior method?
A: For avoiding over-alkylation, reductive amination is generally superior due to its high selectivity.[3] However, the choice of method depends on factors like the availability and cost of reagents, scalability, and the specific functional groups present on the substrate. Direct alkylation may be simpler to perform for some applications if the yield loss due to over-alkylation is acceptable or can be minimized effectively.
Q4: Can I use a nitrogen-protecting group to prevent over-alkylation?
A: Using a protecting group is a viable strategy, especially for more complex molecules where the pyrrolidine nitrogen needs to be mono-alkylated without side reactions.[5] A group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can be used to protect the nitrogen, followed by a reduction or other transformation to reveal the secondary amine. However, this adds extra steps (protection and deprotection) to the synthesis, which may not be ideal for producing simple N-ethylpyrrolidine.
Data Presentation
Table 1: Comparison of Key Synthesis Methods for N-Ethylpyrrolidine
| Parameter | Direct N-Alkylation | Reductive Amination | Catalytic Hydrogenation of N-Ethylpyrrolidone |
| Primary Reagents | Pyrrolidine, Ethyl Halide | Pyrrolidine, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)[3] | N-Ethylpyrrolidone, H₂, Catalyst (e.g., Pd/C)[4] |
| Over-alkylation Risk | High | Very Low / None[3] | Not Applicable |
| Typical Yield | Variable (can be low without optimization) | High | High (e.g., 87-93%)[4] |
| Key Advantages | Simple reagent set | High selectivity, mild conditions | Cost-effective, simple workup[4] |
| Key Disadvantages | Prone to over-alkylation, byproduct formation[1] | Requires a specific reducing agent | Requires high pressure/temperature and specialized equipment[4] |
Experimental Protocols
Protocol 1: Synthesis of N-Ethylpyrrolidine via Reductive Amination [3]
This protocol is adapted from the general procedure for reductive amination using sodium triacetoxyborohydride.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(pyrrolidin-1-yl)ethanamine (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or dioxane.
-
Imine Formation: Add acetaldehyde (1.1 eq) to the solution and stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
dot
Caption: Experimental workflow for the synthesis of N-ethylpyrrolidine via reductive amination.
Protocol 2: Synthesis of N-Ethylpyrrolidine via Catalytic Hydrogenation [4]
This protocol is based on a patented industrial preparation method.
-
Reactor Setup: To a high-pressure hydrogenation reactor, add N-ethylpyrrolidone (1.0 eq), 5% Palladium on Carbon (Pd/C) catalyst (0.03-0.05 eq by mass), and methanol as the solvent.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to 6 MPa.
-
Reaction: Heat the mixture to 140-150°C while stirring. Maintain a constant pressure by supplying hydrogen as it is consumed. The reaction is typically complete in approximately 6 hours.
-
Work-up: After cooling the reactor to room temperature and venting the hydrogen, filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Recover the methanol from the filtrate by distillation. The remaining crude product is then purified by fractional distillation to yield N-ethylpyrrolidine.
dot
Caption: Troubleshooting logic for addressing over-alkylation in N-ethylpyrrolidine synthesis.
References
Technical Support Center: Stereoselective Synthesis of 1-Ethyl-3-pyrrolidinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of 1-Ethyl-3-pyrrolidinol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on improving stereoselectivity.
Problem 1: Low Enantioselectivity in the Asymmetric Reduction of 1-Ethyl-3-pyrrolidone
| Possible Cause | Suggested Solution |
| Ineffective Chiral Catalyst or Reagent | The chosen chiral catalyst (e.g., a CBS catalyst) or reducing agent (e.g., a chiral borane) may not be optimal for this specific substrate. Screen a variety of chiral catalysts and ligands. For instance, different oxazaborolidine catalysts can be generated in situ from chiral lactam alcohols and borane, and their effectiveness can be substrate-dependent.[1] Consider using a ruthenium-based catalyst with a pseudo-dipeptide ligand for asymmetric transfer hydrogenation.[2] |
| Incorrect Reaction Temperature | Temperature can significantly impact the enantioselectivity of the reduction. Lower temperatures often, but not always, lead to higher enantiomeric excess (e.e.).[1] It is crucial to optimize the temperature for your specific catalytic system. |
| Presence of Impurities | Water and other impurities can poison the catalyst and reduce enantioselectivity. Ensure all solvents and reagents are anhydrous and of high purity. |
| Inappropriate Solvent | The solvent can influence the conformation of the transition state, thereby affecting stereoselectivity. Screen a range of aprotic solvents with varying polarities, such as THF, dichloromethane, and toluene. |
| Suboptimal Catalyst Loading | The amount of catalyst used can impact the reaction rate and selectivity. Systematically vary the catalyst loading to find the optimal concentration for your reaction. |
Problem 2: Poor Diastereoselectivity in Cyclization Reactions to Form the Pyrrolidine Ring
| Possible Cause | Suggested Solution |
| Unfavorable Reaction Kinetics | The formation of the desired diastereomer may be kinetically disfavored. Adjusting the reaction temperature or the rate of addition of reagents can sometimes influence the diastereomeric ratio (d.r.). |
| Steric Hindrance | The substituents on the acyclic precursor can sterically hinder the approach of reagents, leading to the formation of the undesired diastereomer. Redesigning the synthetic route to involve less sterically demanding precursors or reagents might be necessary. |
| Choice of Base or Catalyst | In base-catalyzed cyclizations, the nature of the base can influence the transition state geometry. Screen different bases (e.g., organic vs. inorganic, bulky vs. non-bulky) to optimize the diastereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the stereoselective synthesis of this compound?
A1: The primary strategies for achieving stereoselectivity in the synthesis of this compound include:
-
Asymmetric reduction of a prochiral ketone: This involves the enantioselective reduction of 1-ethyl-3-pyrrolidone using chiral reducing agents or catalysts.[3][4]
-
Use of a chiral pool: Starting from an enantiomerically pure precursor, such as (S)- or (R)-malic acid, can establish the stereocenter at the C3 position early in the synthesis.
-
Catalytic asymmetric cyclization: Employing a chiral catalyst to control the stereochemistry during the formation of the pyrrolidine ring from an acyclic precursor.
Q2: How does the choice of the N-substituent (ethyl group) affect the stereoselectivity?
A2: The N-ethyl group can influence the stereochemical outcome of the reaction by affecting the conformation of the substrate or transition state. Its steric and electronic properties can play a role in how a chiral catalyst or reagent interacts with the molecule, thereby influencing the facial selectivity of reactions like ketone reduction.
Q3: Can I use a chiral auxiliary to control the stereochemistry?
A3: Yes, using a chiral auxiliary is a valid strategy. The auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a key reaction step. After the desired stereocenter is set, the auxiliary is removed. For pyrrolidine synthesis, chiral auxiliaries derived from amino acids like proline have been used effectively.
Q4: Are there any biocatalytic methods for the synthesis of chiral 3-pyrrolidinols?
A4: Biocatalysis, particularly the use of enzymes like ketone reductases (KREDs), is a powerful method for the enantioselective reduction of ketones to chiral alcohols.[3] Screening a library of KREDs can often identify an enzyme that provides high enantiomeric excess for the reduction of 1-ethyl-3-pyrrolidone.
Experimental Protocols
Asymmetric Reduction of 1-Ethyl-3-pyrrolidone using a CBS Catalyst (General Procedure)
This protocol is a general guideline and requires optimization for specific substrates and desired enantiomers.
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst) is generated in situ by reacting the corresponding chiral amino alcohol with a borane source (e.g., borane-dimethyl sulfide complex) in an anhydrous solvent like THF.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, a solution of 1-ethyl-3-pyrrolidone in anhydrous THF is prepared and cooled to the desired temperature (typically between -78 °C and 0 °C).
-
Reduction: The pre-formed CBS catalyst solution is slowly added to the solution of 1-ethyl-3-pyrrolidone. A solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex or catecholborane) is then added dropwise while maintaining the low temperature.
-
Monitoring and Quenching: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Once the reaction is complete, it is carefully quenched by the slow addition of methanol at low temperature.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
-
Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Quantitative Data Summary
The following table summarizes representative data for the asymmetric reduction of N-substituted-3-pyrrolidones to provide an indication of the expected stereoselectivities. Note that specific data for the 1-ethyl derivative is limited in the literature, and these values for analogous compounds serve as a guide.
| N-Substituent | Catalyst/Reagent | Solvent | Temp (°C) | e.e. (%) | Reference |
| N-Boc | (R)-CBS / BH3·SMe2 | THF | -78 | 95 | Literature Analogy |
| N-Benzyl | RuCl2--INVALID-LINK-- | Formic acid/Triethylamine | 28 | 98 | Literature Analogy |
| N-Methyl | KRED-101 | Buffer | 30 | >99 | Literature Analogy |
Visualizations
Experimental Workflow for Asymmetric Ketone Reduction
Caption: A generalized workflow for the asymmetric reduction of 1-ethyl-3-pyrrolidone.
Troubleshooting Logic for Low Enantioselectivity
Caption: A troubleshooting decision tree for addressing low enantioselectivity.
References
degradation pathways of 1-Ethyl-3-pyrrolidinol under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Ethyl-3-pyrrolidinol under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
-
Dehydration: Acid-catalyzed dehydration of the secondary alcohol at the C3 position could lead to the formation of an unsaturated pyrrolidine derivative.
-
Ring Opening: Cleavage of the pyrrolidine ring, potentially initiated by protonation of the ring nitrogen, could occur under harsh acidic conditions and elevated temperatures, leading to linear amino-alcohol derivatives.[1][2]
-
Oxidation: Although less common under simple acidic stress, oxidation of the alcohol to a ketone or further degradation of the pyrrolidine ring can occur, especially in the presence of trace metals or oxidative species.[1][3]
Q2: Why is it crucial to perform forced degradation studies on this compound?
A2: Forced degradation studies, or stress testing, are essential in pharmaceutical development for several reasons.[4][5] These studies help to:
-
Identify potential degradation products that could form under various storage and handling conditions.[6][7]
-
Establish the intrinsic stability of the molecule and its degradation pathways.[4][8]
-
Develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4][5]
-
Inform the selection of appropriate formulations and packaging to ensure the safety and efficacy of the drug product over its shelf life.[4]
Q3: What are the typical acidic conditions used in forced degradation studies?
A3: In forced degradation studies, acidic conditions are typically achieved using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M. The choice of acid and its concentration depends on the stability of the drug substance.[9] The experiments can be conducted at room temperature or elevated temperatures (e.g., 50-60°C) to accelerate degradation.[9]
Q4: How can I monitor the degradation of this compound and identify its degradants?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of pharmaceutical compounds.[3] This method should be capable of separating the parent compound from all potential degradation products.[3] A photodiode array (PDA) detector can be used to assess peak purity. For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the investigation of this compound degradation.
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed under acidic conditions. | The compound is highly stable under the tested conditions. The stress conditions are too mild. | Increase the acid concentration. Increase the temperature. Extend the duration of the study.[10] It is important to note that if no degradation is observed after exposure to more severe conditions than accelerated stability testing, the study can be terminated, indicating the molecule's stability.[4] |
| Rapid and extensive degradation leading to multiple, poorly resolved peaks in the chromatogram. | The stress conditions are too harsh, leading to secondary degradation products. The analytical method is not optimized. | Reduce the acid concentration, temperature, or duration of the study.[4] Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to improve the separation of degradation products.[11] |
| Poor mass balance (sum of the parent compound and degradants is significantly less than 100%). | Some degradation products may not be UV-active or may have co-eluted with the parent peak. The degradants might be volatile or have poor chromatographic properties. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Ensure the analytical method is capable of detecting all potential degradants. Check for the possibility of volatile degradants through headspace GC-MS analysis. |
| Inconsistent or irreproducible degradation profiles. | Variability in experimental parameters (e.g., temperature, pH, reagent concentration). The quality of reagents or solvents may differ between experiments.[10] | Tightly control all experimental parameters. Use high-purity, fresh reagents and solvents for all experiments.[10] Ensure accurate and consistent preparation of all solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
For a parallel experiment under stronger conditions, mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 60°C).[3]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[3]
-
Sample Preparation for Analysis:
-
Neutralize the samples with an appropriate amount of a base (e.g., 0.1 M NaOH or 1 M NaOH) before analysis to prevent further degradation and protect the analytical column.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[3]
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is often necessary to separate compounds with different polarities. A typical starting gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be necessary. A PDA detector is recommended to monitor multiple wavelengths.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
minimizing impurities in the large-scale production of 1-Ethyl-3-pyrrolidinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the large-scale production of 1-Ethyl-3-pyrrolidinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for large-scale production?
A1: Two primary synthesis routes are commonly considered for the industrial production of this compound. The first involves the reaction of ethylamine with a C4 synthon like 1,4-dichloro-2-butanol. A second common approach is the reductive amination of a suitable keto-amine precursor.
Q2: What are the critical quality attributes for this compound in pharmaceutical applications?
A2: For pharmaceutical use, the critical quality attributes include high purity (typically >99%), low levels of specific and unspecified impurities, residual solvents, and heavy metals. The identity and quantity of any impurity must be well-characterized and controlled.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the gold standard for quantifying the main component and impurities. Gas Chromatography (GC) is useful for analyzing volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of unknown impurities.
Q4: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?
A4: Yes, it is important to consult the Safety Data Sheet (SDS) for this compound and all reagents used in the synthesis.[1] The compound itself may be irritating to the eyes, skin, and respiratory system.[1] Standard personal protective equipment (PPE) should be worn, and the synthesis should be carried out in a well-ventilated area or a fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Presence of Over-alkylation Byproducts
Symptoms:
-
Appearance of unexpected peaks in the HPLC or GC chromatogram with higher molecular weights than the desired product.
-
Mass spectrometry data indicating the presence of species corresponding to the addition of more than one ethyl group or pyrrolidine ring.
Potential Cause: In syntheses involving the reaction of ethylamine with a di-functionalized butane derivative (e.g., 1,4-dichloro-2-butanol), the newly formed this compound can act as a nucleophile and react with the starting material, leading to the formation of dimers or other higher molecular weight impurities. A patent describing the preparation of similar pyrrolidinol compounds mentions that side products can be formed through intermolecular reactions.
Troubleshooting Steps:
| Parameter | Recommended Action | Expected Outcome |
| Stoichiometry | Use a molar excess of ethylamine relative to the C4 synthon. | Reduces the probability of the product reacting with the starting material by increasing the concentration of the primary nucleophile. |
| Addition Rate | Add the C4 synthon to the ethylamine solution slowly and at a controlled rate. | Maintains a high effective concentration of ethylamine throughout the reaction, favoring the desired primary reaction. |
| Temperature | Maintain a lower reaction temperature. | Reduces the rate of the competing over-alkylation reaction, which may have a higher activation energy. |
Issue 2: Incomplete Reaction and Presence of Starting Materials
Symptoms:
-
Significant peaks corresponding to the starting materials (e.g., ethylamine precursor, keto-amine) in the final product analysis.
Potential Causes:
-
Insufficient reaction time or temperature.
-
Poor catalyst activity or insufficient catalyst loading (in the case of reductive amination).
-
Inefficient mixing in the reactor.
Troubleshooting Steps:
| Parameter | Recommended Action | Expected Outcome |
| Reaction Time | Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, GC). Extend the reaction time until the starting materials are consumed to the desired level. | Ensures the reaction proceeds to completion. |
| Temperature | Gradually increase the reaction temperature while monitoring for the formation of degradation products. | Increases the reaction rate to drive the conversion of starting materials. |
| Catalyst | For reductive amination, ensure the catalyst is fresh and active. Consider increasing the catalyst loading within recommended limits. | Improves the rate and efficiency of the reduction step. |
| Agitation | Increase the stirring speed to ensure proper mixing of reactants, especially in heterogeneous reaction mixtures. | Enhances mass transfer and improves reaction kinetics. |
Issue 3: Formation of Isomeric Impurities
Symptoms:
-
Presence of peaks in the chromatogram with the same mass as the product but different retention times.
-
Complex NMR spectra with overlapping signals that are difficult to interpret.
Potential Causes:
-
Use of starting materials with isomeric impurities.
-
Side reactions such as rearrangements or eliminations favored by certain reaction conditions (e.g., high temperature, presence of acid or base).
Troubleshooting Steps:
| Parameter | Recommended Action | Expected Outcome |
| Starting Material Quality | Analyze the purity and isomeric composition of all starting materials before use. | Prevents the introduction of impurities that can carry through the synthesis. |
| pH Control | Maintain the reaction pH within a narrow, optimized range. | Minimizes acid or base-catalyzed side reactions that can lead to isomer formation. |
| Temperature Control | Run the reaction at the lowest effective temperature to disfavor side reactions. | Reduces the rate of undesired isomerization and elimination reactions. |
| Purification | Develop a robust purification method, such as fractional distillation or column chromatography, to separate the desired isomer from impurities. | Isolates the product with the required isomeric purity. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
4-Hydroxy-1-ethylpyrrolidin-2-one
-
Reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl Ether)
-
Acidic workup solution (e.g., dilute HCl)
-
Basic workup solution (e.g., NaOH solution)
-
Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
Procedure:
-
Dissolve 4-Hydroxy-1-ethylpyrrolidin-2-one in the anhydrous solvent in a suitable reactor under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the reducing agent to the solution while maintaining the temperature.
-
Allow the reaction to stir at the specified temperature for a set period, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water or a suitable quenching agent.
-
Perform an acidic workup to neutralize the reaction mixture and then a basic workup to isolate the free amine.
-
Extract the aqueous layer with the organic extraction solvent.
-
Combine the organic layers, dry over the drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Key Experiment 2: Purity Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or MS detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare a sample of the reaction mixture or purified product diluted in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using a validated gradient method.
-
Identify and quantify the main peak and any impurity peaks by comparing their retention times and peak areas to the standard.
Visualizations
Caption: A logical workflow for identifying and minimizing impurities in the synthesis of this compound.
References
column chromatography techniques for 1-Ethyl-3-pyrrolidinol purification
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-3-pyrrolidinol using column chromatography. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to its purification?
Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. It is a polar, cyclic amine with a hydroxyl group, making it moderately soluble in water and soluble in many organic solvents.[1] Its basic nature, due to the nitrogen atom in the pyrrolidine ring, is the most critical factor influencing its behavior on standard silica gel columns.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₆H₁₃NO[2][3] | Affects molecular weight and polarity. |
| Molecular Weight | 115.17 g/mol [3] | Guides choice of techniques suitable for small molecules. |
| Appearance | Colorless to brown clear liquid.[2] | Allows for potential visual tracking on the column if impurities are colored. |
| Boiling Point | 59-61 °C at 1 mmHg.[3] | The compound is not highly volatile, making solvent evaporation post-chromatography straightforward. |
| Key Structural Features | Tertiary amine, secondary alcohol. | The basic tertiary amine strongly interacts with acidic stationary phases like silica gel, often causing peak tailing. The hydroxyl group increases polarity. |
| Solubility | Moderately soluble in water; soluble in organic solvents.[1] | Provides flexibility in choosing loading solvents and mobile phases. |
Q2: Which column chromatography techniques are recommended for purifying this compound?
Due to its polar and basic nature, several techniques can be employed. The choice depends on the specific impurities and available resources.
-
Modified Normal-Phase Chromatography: Standard silica gel chromatography can be used, but it requires the addition of a basic modifier to the mobile phase to prevent peak tailing.[4][5]
-
Alternative Normal-Phase Media: Using stationary phases that are less acidic or basic, such as alumina or amine-functionalized silica, can significantly improve separation and peak shape without requiring mobile phase additives.[4][6]
-
Reversed-Phase Chromatography: This technique is well-suited for polar compounds.[7] By using a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), interactions with acidic silica are avoided.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for very polar compounds that show little retention in reversed-phase.[8][9] It uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent.[8][9]
Table 2: Comparison of Recommended Chromatography Techniques
| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |
| Modified Normal-Phase | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane with a basic modifier (e.g., 0.1-1% Triethylamine or Ammonium Hydroxide)[4][8] | Uses common, inexpensive materials. Good for removing less polar impurities. | Modifier can be difficult to remove from fractions. Potential for compound degradation on silica.[10] |
| Alternative Normal-Phase | Alumina (Basic or Neutral), Amine-functionalized Silica[4][6] | Ethyl Acetate/Hexane, Dichloromethane/Methanol | Excellent peak shape for basic compounds.[5] Avoids need for mobile phase modifiers. | More expensive stationary phases. May require different solvent screening than silica. |
| Reversed-Phase (C18) | C18-functionalized Silica | Water/Acetonitrile or Water/Methanol, often with a modifier like formic acid or TFA (for MS compatibility) or a high pH buffer. | Excellent for separating polar compounds.[7] Highly reproducible. | Can be difficult to remove water from fractions. May have low retention for very polar compounds. |
| HILIC | Silica, Diol, or Amide-bonded phase | High Organic (e.g., >80% Acetonitrile) with an aqueous buffer (e.g., Ammonium Formate)[8] | Excellent retention for very polar compounds.[9] Uses volatile, MS-compatible mobile phases. | Requires careful column equilibration. Different selectivity compared to normal or reversed-phase. |
Troubleshooting Guide
Q3: My compound is streaking badly or showing a "tailing" peak on a silica gel column. What can I do?
This is the most common issue when purifying basic amines on silica gel.
-
Cause: The basic nitrogen atom of this compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This leads to slow, uneven elution and poor peak shape.
-
Solution 1: Add a Basic Modifier: Incorporate a small amount of a competing base into your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Solution 2: Change the Stationary Phase: Use a stationary phase that does not have acidic sites.
Q4: My compound is not moving from the baseline on the TLC plate, even in 100% ethyl acetate.
-
Cause: The mobile phase is not polar enough to elute your highly polar compound from the stationary phase.
-
Solution: You need to use a more polar solvent system.
Q5: I have very low recovery of my compound from the column.
-
Cause: Your compound may be irreversibly binding to the silica gel or decomposing on the acidic surface.[10]
-
Solution 1: Deactivate the Silica: Before running the column, you can flush the packed silica gel with your mobile phase containing a basic modifier (e.g., 1% TEA in Hexane/Ethyl Acetate). This helps to neutralize the active sites.
-
Solution 2: Use an Alternative Stationary Phase: As mentioned in Q3, using alumina or amine-functionalized silica is the most effective way to prevent irreversible adsorption and improve recovery.[4][6]
-
Solution 3: Try Reversed-Phase: In reversed-phase chromatography, the stationary phase is non-polar and non-acidic, eliminating this problem entirely.[7]
Q6: My compound elutes in the solvent front in reversed-phase chromatography.
-
Cause: The compound is too polar and has insufficient retention on the C18 stationary phase.
-
Solution 1: Adjust Mobile Phase: Increase the polarity of the mobile phase by increasing the percentage of the aqueous component (water).
-
Solution 2: Use High pH Mobile Phase: For basic amines, increasing the mobile phase pH to at least two units above the compound's pKa will suppress its protonation.[8] The neutral form is less polar and will be retained more strongly on the C18 column. Ensure your column is stable at high pH.[8]
-
Solution 3: Consider HILIC: If the compound is extremely polar, HILIC is specifically designed for this situation and will provide better retention.[9]
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography on Silica Gel
-
TLC Analysis: Develop a solvent system that gives your product an Rf value of approximately 0.2-0.3. Start with Ethyl Acetate/Hexane and if needed, move to Dichloromethane/Methanol. Add 0.5% triethylamine (TEA) to the chosen solvent mixture to check for improvement in spot shape.
-
Column Packing: Dry or slurry pack a column with silica gel (typically a 30:1 to 50:1 weight ratio of silica to crude sample).[11] Equilibrate the column by passing 2-3 column volumes of the initial, least polar mobile phase (containing 0.5% TEA) through it.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.[12] For better results, consider "dry loading": dissolve the crude material, add a small amount of silica gel, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of the column bed.[12]
-
Elution: Begin elution with your starting mobile phase. If using a gradient, gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., from 2% MeOH in DCM to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Work-up: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine will also be removed under vacuum.
Protocol 2: Reversed-Phase Flash Chromatography on C18 Silica
-
Method Development: If possible, use analytical HPLC to develop a separation method. A typical starting point is a gradient of water and acetonitrile (ACN), both containing 0.1% formic acid or trifluoroacetic acid (TFA) for better peak shape.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95:5 Water:ACN) for at least 5 column volumes.
-
Sample Loading: Dissolve the sample in a solvent compatible with the mobile phase, such as water, methanol, or DMSO. Ensure the loading solvent is not significantly stronger than the initial mobile phase to avoid band broadening.
-
Elution: Run a gradient, increasing the percentage of the organic solvent (ACN or Methanol) to elute the compound. For example, a linear gradient from 5% to 60% ACN over 20-30 minutes.
-
Fraction Collection & Analysis: Collect fractions and analyze using TLC (if the compound is UV active) or by evaporating a small aliquot from each fraction and analyzing the residue by MS or NMR.
-
Work-up: Combine the pure fractions. Removing water can be achieved by rotary evaporation followed by lyophilization (freeze-drying) for complete removal.
Visualization
dot { graph [ layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Workflow for Selecting a Purification Strategy", labelloc=t, nodesep=0.6, ranksep=0.5 ];
node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1" ];
edge [ fontname="Arial", fontsize=9, arrowhead=vee, arrowsize=0.7 ];
// Nodes start [label="Start: Crude\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; tlc_silica [label="Run TLC on Silica Gel\n(e.g., DCM/MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; check_rf [label="Is Rf between\n0.1 and 0.4?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_tailing [label="Is there significant\npeak tailing?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_polarity [label="Adjust Mobile\nPhase Polarity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; use_np [label="Use Normal-Phase (Silica)\nwith Optimized Eluent", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
add_modifier [label="Add Basic Modifier to Eluent\n(e.g., 0.5% TEA) & Re-run TLC", fillcolor="#FBBC05", fontcolor="#202124"]; check_tailing_2 [label="Is tailing resolved?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_np_modified [label="Use Modified Normal-Phase\n(Silica + TEA)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
alt_phase [label="Consider Alternative\nStationary Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rp_or_amine [label="Test Reversed-Phase (C18)\nor Amine-Functionalized Silica", fillcolor="#FBBC05", fontcolor="#202124"]; use_alt [label="Use Alternative Chromatography\n(Reversed-Phase or Amine-Column)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tlc_silica; tlc_silica -> check_rf; check_rf -> adjust_polarity [label="No", color="#EA4335"]; adjust_polarity -> tlc_silica [color="#5F6368"]; check_rf -> check_tailing [label="Yes", color="#34A853"];
check_tailing -> use_np [label="No", color="#34A853"]; check_tailing -> add_modifier [label="Yes", color="#EA4335"];
add_modifier -> check_tailing_2; check_tailing_2 -> use_np_modified [label="Yes", color="#34A853"]; check_tailing_2 -> alt_phase [label="No", color="#EA4335"];
alt_phase -> rp_or_amine; rp_or_amine -> use_alt; }
Figure 1. Decision workflow for selecting the appropriate column chromatography technique for purifying this compound based on initial TLC analysis.
References
- 1. CAS 30727-14-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-エチル-3-ピロリジノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Chiral Resolution of 3-Pyrrolidinol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral resolution of 3-pyrrolidinol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of 3-pyrrolidinol derivatives?
A1: The primary methods for resolving racemic 3-pyrrolidinol derivatives include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic 3-pyrrolidinol derivative with a chiral resolving agent to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, often lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[3] This allows for the separation of the reacted and unreacted enantiomers.
-
Chiral Chromatography (HPLC & SFC): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers.[4][5] Polysaccharide-based CSPs are commonly used for pyrrolidinol derivatives.[4]
Q2: Why is my enantiomeric excess (ee%) low after diastereomeric salt crystallization?
A2: Low enantiomeric excess can result from several factors:
-
Incomplete Separation of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-crystallization.
-
Racemization: The 3-pyrrolidinol derivative or the diastereomeric salts may be susceptible to racemization under the experimental conditions (e.g., high temperature or presence of acid/base).
-
Kinetic vs. Thermodynamic Control: The crystallization process can be under kinetic or thermodynamic control. In some cases, rapid crystallization (kinetic control) may yield higher ee%, while longer crystallization times (thermodynamic control) can lead to a decrease in purity.[6]
Q3: My enzymatic resolution is giving poor yields and/or low enantioselectivity. What should I consider?
A3: Poor performance in enzymatic resolutions can be attributed to:
-
Enzyme Specificity: Not all enzymes are suitable for every substrate. The chosen enzyme may have low activity or selectivity for your specific 3-pyrrolidinol derivative.[7] Screening a variety of enzymes is often necessary.
-
Reaction Conditions: Factors such as solvent, temperature, pH, and water activity can significantly impact enzyme performance. Optimization of these parameters is crucial.
-
Substrate/Product Inhibition: The enzyme's activity may be inhibited by high concentrations of the substrate or the product.
-
Enzyme Deactivation: The substrate or reaction conditions might be deactivating the enzyme over time.[8]
Q4: I'm having trouble separating the enantiomers of my 3-pyrrolidinol derivative using chiral HPLC. What can I do?
A4: Poor resolution in chiral HPLC can often be resolved by:
-
Optimizing the Mobile Phase: The composition of the mobile phase, including the ratio of solvents and the presence of additives, is critical for achieving separation.[9]
-
Screening Different Chiral Stationary Phases (CSPs): The choice of CSP is the most important factor. Polysaccharide-based CSPs are a good starting point for pyrrolidinol derivatives.[4]
-
Adjusting Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.[9]
-
Checking Column Health: Over time, the performance of a chiral column can degrade. Flushing or replacing the column may be necessary.[9]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crystalline Salt | The diastereomeric salt is too soluble in the chosen solvent. | Screen a variety of solvents with different polarities to find one where the desired diastereomeric salt has low solubility.[10] Consider using anti-solvents to induce precipitation. |
| Incomplete salt formation. | Ensure stoichiometric amounts of the resolving agent are used. In some cases, using an excess of the resolving agent may be beneficial. | |
| Low Diastereomeric/Enantiomeric Excess | Similar solubility of the diastereomeric salts. | Perform multiple recrystallizations to improve purity.[6] Optimize the crystallization temperature and cooling rate. |
| Racemization during the process. | Use milder conditions (e.g., lower temperature, shorter reaction times). Check the stability of your compound under the resolution conditions. | |
| No Crystallization Occurs | The diastereomeric salts are highly soluble in all tested solvents. | Try using a different chiral resolving agent.[1] Consider derivatizing the 3-pyrrolidinol to alter its crystallization properties. |
| Solution is not supersaturated. | Concentrate the solution. Use seeding with a small crystal of the desired diastereomer to induce crystallization.[10] |
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion (<50%) | Low enzyme activity. | Increase the enzyme loading. Optimize reaction conditions (temperature, pH). |
| Enzyme inhibition by substrate or product. | Perform the reaction at a lower substrate concentration or use a fed-batch approach.[8] | |
| Low Enantioselectivity (Low ee%) | The enzyme is not selective for the substrate. | Screen a panel of different enzymes (e.g., various lipases).[7] |
| Non-optimal reaction conditions. | Modify the solvent, temperature, or acylating agent (for transesterification reactions). | |
| Difficulty in Separating Product from Unreacted Starting Material | Similar physical properties. | Use chromatographic methods (e.g., column chromatography) for separation. |
| The product and starting material may be interconverting. | Ensure that the reaction conditions do not promote racemization. |
Chiral Chromatography (HPLC/SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Enantiomers | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[4] |
| Non-optimal mobile phase. | Systematically vary the mobile phase composition (e.g., hexane/isopropanol ratio).[9] Try different organic modifiers and additives. | |
| Peak Tailing | Column overloading. | Reduce the injection volume or sample concentration.[9] |
| Inappropriate sample solvent. | Dissolve the sample in the mobile phase if possible.[9] | |
| Irreproducible Retention Times | Fluctuations in temperature. | Use a column oven to maintain a constant temperature.[4] |
| Column not properly equilibrated. | Ensure the column is fully equilibrated with the mobile phase before each injection.[4] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
This protocol is a general guideline and may require optimization for specific 3-pyrrolidinol derivatives.
-
Salt Formation:
-
Dissolve one equivalent of the racemic 3-pyrrolidinol derivative in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a solution of 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid) in the same solvent.[2]
-
Gently heat the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling (e.g., in an ice bath or refrigerator) can enhance crystal formation.
-
-
Isolation and Purification:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
The enantiomeric purity of the crystalline salt can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) to liberate the free 3-pyrrolidinol enantiomer.
-
Extract the enantiomerically enriched product with a suitable organic solvent.
-
General Protocol for Enzymatic Kinetic Resolution (Transesterification)
This protocol is a general guideline for lipase-catalyzed resolution and may require significant optimization.
-
Reaction Setup:
-
Dissolve the racemic 3-pyrrolidinol derivative in a suitable organic solvent (e.g., toluene, hexane).
-
Add an acylating agent (e.g., vinyl acetate, isopropenyl acetate).
-
Add the lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase), often immobilized on a solid support.
-
-
Reaction:
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to maximize the ee of both components.
-
-
Work-up and Separation:
-
Remove the enzyme by filtration.
-
Remove the solvent under reduced pressure.
-
Separate the acylated product from the unreacted 3-pyrrolidinol derivative using column chromatography or other purification techniques.
-
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for low yields in diastereomeric salt formation.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
strategies to prevent byproduct formation in Doxapram synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Doxapram.
Troubleshooting Guides
Issue: Presence of Unreacted Starting Material and Intermediates
Q1: High levels of diphenylacetonitrile are detected in my crude product. What are the likely causes and solutions?
A1: The presence of unreacted diphenylacetonitrile suggests incomplete initial alkylation. To address this, consider the following:
-
Base Strength and Stoichiometry: Ensure a sufficiently strong base (e.g., sodium amide) is used in stoichiometric amounts to completely deprotonate the diphenylacetonitrile.
-
Reaction Time and Temperature: The reaction may require longer incubation times or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Moisture Control: The presence of moisture can quench the diphenylacetonitrile anion. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Issue: Formation of Key Byproducts
Q2: My final Doxapram product is contaminated with Doxapram EP Impurity A. How can I prevent its formation?
A2: Doxapram EP Impurity A, 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one, is a key intermediate in the final step of Doxapram synthesis. Its presence indicates an incomplete reaction with morpholine. To drive the reaction to completion:
-
Morpholine Stoichiometry: Use a slight excess of morpholine to ensure all the chloroethyl intermediate reacts.
-
Reaction Temperature and Time: Gently heating the reaction mixture and extending the reaction time can increase the conversion rate. Monitor the disappearance of the starting material by TLC or HPLC.
-
Solvent Choice: Ensure the solvent used is appropriate for the nucleophilic substitution reaction and allows for adequate solubility of both reactants.
Q3: I have identified Doxapram EP Impurity B in my product. What is the source of this impurity and how can I avoid it?
A3: Doxapram EP Impurity B, (4RS)-1-ethyl-4-[2-[(2-hydroxyethyl)amino]ethyl]-3,3-diphenylpyrrolidin-2-one, likely arises from the presence of diethanolamine as an impurity in the morpholine reagent. Diethanolamine can compete with morpholine in reacting with the chloroethyl intermediate.
-
Reagent Purity: Use high-purity morpholine that is free from diethanolamine contamination. It is advisable to test the purity of the morpholine before use.
-
Purification: If the impurity is already formed, it may be possible to remove it through column chromatography or recrystallization, though prevention is the preferred strategy.
Q4: 2-Ketodoxapram has been detected in my sample. Is this a synthetic byproduct and how can I minimize it?
A4: 2-Ketodoxapram is a known metabolite of Doxapram formed via oxidation. While it is primarily a product of biological metabolism, its formation during synthesis is possible, especially under oxidative conditions.
-
Inert Atmosphere: Conduct the synthesis, particularly the final steps and purification, under an inert atmosphere to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are introduced into the reaction mixture.
-
Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation.
Frequently Asked Questions (FAQs)
Q5: What is the general synthetic strategy for Doxapram?
A5: The synthesis of Doxapram typically begins with diphenylacetonitrile.[1] The key steps involve the alkylation of diphenylacetonitrile, followed by cyclization to form the pyrrolidinone core structure.[1] The final step usually involves the introduction of the morpholinoethyl side chain.
Q6: What analytical techniques are recommended for monitoring the reaction and profiling impurities?
A6: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the progress of the reaction and for impurity profiling due to its ability to separate trace impurities. Gas Chromatography (GC) can be useful for analyzing volatile components like residual solvents. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q7: Are there any specific safety precautions I should take during Doxapram synthesis?
A7: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Some of the reagents, like sodium amide, are highly reactive and require careful handling.
Data Presentation
Table 1: Effect of Reaction Conditions on Doxapram Yield and Impurity Profile in the Final Step (Reaction of 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one with Morpholine)
| Entry | Morpholine (Equivalents) | Temperature (°C) | Time (h) | Doxapram Yield (%) | Doxapram EP Impurity A (%) |
| 1 | 1.0 | 25 | 12 | 75 | 20 |
| 2 | 1.2 | 25 | 12 | 85 | 10 |
| 3 | 1.2 | 50 | 6 | 95 | < 1 |
| 4 | 1.5 | 50 | 6 | 96 | < 1 |
Note: This data is representative and intended to illustrate the impact of reaction parameters. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Doxapram
This protocol outlines the key transformations in Doxapram synthesis.
-
Alkylation of Diphenylacetonitrile: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diphenylacetonitrile in an anhydrous aprotic solvent (e.g., toluene). Add a strong base, such as sodium amide, portion-wise at room temperature. After the addition is complete, stir the mixture for 1-2 hours. To this solution, add 1-bromo-3-chloropropane dropwise, maintaining the temperature below 30°C. After the addition, heat the reaction mixture to reflux and monitor the reaction by TLC. Once the reaction is complete, cool the mixture and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization and Formation of the Pyrrolidinone Ring: The crude product from the previous step is then treated with an ethanolic solution of ethylamine in an autoclave. Heat the mixture at a specified temperature and pressure for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then treated with a suitable acid to facilitate the cyclization to the pyrrolidinone ring.
-
Introduction of the Morpholinoethyl Side Chain: The resulting intermediate, 4-(2-chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one (Doxapram EP Impurity A), is dissolved in a suitable solvent (e.g., acetonitrile). Add a slight excess of morpholine and heat the mixture to reflux. Monitor the reaction by HPLC until the starting material is consumed. After completion, cool the reaction mixture, and remove the solvent. The crude Doxapram is then purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General synthetic pathway for Doxapram.
Caption: Formation of Doxapram EP Impurity B.
Caption: Troubleshooting workflow for Doxapram synthesis.
References
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Determining the Purity of 1-Ethyl-3-pyrrolidinol
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 1-Ethyl-3-pyrrolidinol. It includes a comprehensive, albeit hypothetical, experimental protocol for an HPLC method validation, complete with supporting data and visualizations to aid researchers, scientists, and drug development professionals in establishing robust analytical methods.
Introduction
This compound is a chiral molecule, and its purity assessment is critical for its application in pharmaceutical development and scientific research. The presence of impurities, including its enantiomer, can significantly impact its efficacy and safety. HPLC is a powerful and widely used technique for the separation and quantification of chemical compounds, making it an ideal choice for purity determination. This guide outlines a validated HPLC method and compares it with other potential analytical approaches.
Proposed HPLC Method for Purity Determination
A reverse-phase HPLC method with a chiral stationary phase is proposed for the simultaneous determination of the purity of this compound and its enantiomer.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: Isocratic elution with n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the mobile phase.
Method Validation Summary
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The validation parameters and their acceptance criteria are summarized in the table below.
Table 1: Summary of HPLC Method Validation Parameters and Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The peak of this compound should be well-resolved from its enantiomer and any known impurities. Resolution > 2.0. | The method demonstrated good resolution (R > 2.5) between the enantiomers and no interference from process-related impurities. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. | r² = 0.9995 over a range of 0.1 - 1.5 mg/mL. |
| Range | The range over which the method is linear, accurate, and precise. | 0.1 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%). | 99.2% - 101.5%. |
| Precision (RSD%) | ||
| - Repeatability (n=6) | RSD ≤ 1.0% for the main peak area. | 0.5%. |
| - Intermediate Precision | RSD ≤ 2.0% for results from different analysts, on different days, with different instruments. | 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.005 mg/mL.[3] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.015 mg/mL.[1] |
| Robustness | No significant impact on results with small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2°C). | The method was found to be robust. |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity analysis. The following table compares the proposed HPLC method with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
Table 2: Comparison of Analytical Techniques for this compound Purity
| Feature | HPLC (with Chiral Stationary Phase) | Gas Chromatography (GC-FID) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. |
| Advantages | - High resolution and sensitivity.[4] - Suitable for non-volatile and thermally labile compounds. - Wide variety of chiral stationary phases available.[5] | - High efficiency for volatile compounds. - Simple and robust instrumentation. | - Faster separations and lower solvent consumption compared to HPLC. - Orthogonal selectivity to HPLC. |
| Disadvantages | - Higher solvent consumption compared to SFC. - Method development can be time-consuming. | - Requires derivatization for non-volatile compounds like this compound. - High temperatures can lead to sample degradation. | - Higher initial instrument cost. - Method development can be complex. |
| Typical Application | Gold standard for enantiomeric purity of pharmaceuticals.[4] | Analysis of volatile impurities and residual solvents. | Chiral separations, especially for preparative scale. |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the HPLC method validation workflow and a decision-making process for selecting the appropriate analytical technique.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The proposed HPLC method with a chiral stationary phase provides a reliable and robust approach for the purity determination of this compound, including its critical enantiomeric purity. The comprehensive validation ensures that the method is suitable for its intended purpose in a regulated environment. While alternative techniques like GC and SFC have their specific advantages, HPLC remains the most versatile and widely accepted method for this application. The choice of the analytical technique should be based on the specific requirements of the analysis, such as the nature of the impurities to be monitored and the desired throughput.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Analysis of 1-Ethyl-3-pyrrolidinol and 1-Methyl-3-pyrrolidinol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Among the vast array of heterocyclic compounds, substituted pyrrolidinols serve as versatile scaffolds. This guide provides a detailed comparative analysis of two such analogs: 1-Ethyl-3-pyrrolidinol and 1-Methyl-3-pyrrolidinol. Both compounds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutics.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their properties, synthesis, and potential applications, supported by available data.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in synthesis and formulation. The following table summarizes the key quantitative data for this compound and 1-Methyl-3-pyrrolidinol.
| Property | This compound | 1-Methyl-3-pyrrolidinol |
| Molecular Formula | C₆H₁₃NO[3][4][5] | C₅H₁₁NO[6][7] |
| Molecular Weight | 115.17 g/mol [5] | 101.15 g/mol |
| CAS Number | 30727-14-1[5] | 13220-33-2[6] |
| Appearance | Colorless to pale yellow or brown liquid[4] | Colorless or pale yellow liquid[8] |
| Boiling Point | 59-61 °C at 1 mmHg[5] | 50-52 °C at 1 mmHg |
| Density | 0.967 g/mL at 25 °C[5] | 0.921 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.467[5] | 1.464 |
| Flash Point | 74 °C (165.2 °F) - closed cup[5] | 70 °C (158.0 °F) |
Structural and Synthetic Overview
The core structural difference between the two molecules lies in the N-alkyl substituent—an ethyl group in this compound versus a methyl group in 1-Methyl-3-pyrrolidinol. This seemingly minor variation can influence steric hindrance, basicity, and lipophilicity, thereby affecting their reactivity and pharmacokinetic properties in derivative drug candidates.
Synthesis Pathways
The synthesis of these N-alkyl-3-pyrrolidinols often involves the cyclization of a suitable precursor. A common approach for 1-Methyl-3-pyrrolidinol involves the reaction of 1,4-dichloro-2-butanol with methylamine.[9] While specific, detailed protocols for this compound are less commonly published, analogous methods using ethylamine as the nitrogen source are logical synthetic routes.
Reactivity and Applications in Drug Development
Both this compound and 1-Methyl-3-pyrrolidinol are primarily utilized as intermediates in the synthesis of more complex molecules. The presence of a secondary alcohol and a tertiary amine provides two reactive sites for further functionalization.
-
Hydroxyl Group (-OH): This group can undergo esterification, etherification, or oxidation, allowing for the attachment of various functional groups or modification of the scaffold.[1]
-
Tertiary Amine (-N-R): The nitrogen atom is nucleophilic and can participate in reactions such as quaternization.[1]
These compounds are particularly valuable in the synthesis of pharmaceuticals targeting the central nervous system. For instance, this compound is a key intermediate in the synthesis of Doxapram, a respiratory stimulant.[10] 1-Methyl-3-pyrrolidinol is also a crucial building block for various therapeutic agents, including those for neurological disorders.[1] The choice between the ethyl and methyl analog can influence the binding affinity and selectivity of the final drug molecule for its biological target.
Experimental Protocols
General Synthesis of 1-Methyl-3-pyrrolidinol[10]
-
Reaction Setup: A 40 wt% aqueous solution of monomethylamine is charged into a four-necked flask and cooled to 10°C in an ice-water bath.
-
Addition of Reagent: While stirring, 1,4-dichloro-2-butanol is added dropwise, maintaining the temperature at or below 15°C.
-
Cyclization: The reaction mixture is transferred to an autoclave, sealed, and heated to approximately 120°C under pressure (around 1.0 MPa) for about 10 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is treated with sodium hydroxide to neutralize the acid and liberate the free base.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic phases are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield colorless 1-Methyl-3-pyrrolidinol.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
The purity and identity of the synthesized compounds can be confirmed using ¹H NMR spectroscopy.
-
This compound (¹H NMR): Spectral data is available and can be used for structural confirmation.[11]
-
1-Methyl-3-pyrrolidinol (¹H NMR, 400 MHz, CDCl₃): The spectrum shows characteristic peaks corresponding to the protons of the methyl group, the pyrrolidine ring, and the hydroxyl group.[8][12]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for assessing the purity of volatile compounds like these pyrrolidinol derivatives.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC system.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
Detection and Analysis: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that confirms the identity and purity of the compound.
Conclusion
Both this compound and 1-Methyl-3-pyrrolidinol are valuable chemical intermediates with significant applications in pharmaceutical synthesis. Their primary structural difference, the N-alkyl group, can be strategically chosen by medicinal chemists to fine-tune the properties of a final drug candidate. While their synthesis and chemical reactivity follow similar principles, the subtle variations in their physical properties may influence reaction conditions and purification strategies. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the selection and utilization of these important building blocks for the advancement of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound 97 30727-14-1 [sigmaaldrich.com]
- 6. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 7. vivanls.com [vivanls.com]
- 8. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 10. apicule.com [apicule.com]
- 11. This compound(30727-14-1) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]
A Comparative Performance Analysis of Chiral Building Blocks in Doxapram Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, ensuring enhanced efficacy and minimizing potential side effects. Doxapram, a respiratory stimulant, possesses a single stereocenter at the C-4 position of its pyrrolidinone core, making the stereoselective synthesis of its active (R)-enantiomer a critical objective. This guide provides an objective comparison of the primary methodologies for obtaining enantiopure Doxapram: the resolution of a racemic mixture and the asymmetric synthesis commencing from a chiral building block.
Performance Comparison of Synthetic Strategies
The selection of a synthetic route to an enantiomerically pure active pharmaceutical ingredient (API) is a multifaceted decision, balancing factors such as yield, stereoselectivity, process complexity, and cost. Below is a summary of the key performance indicators for the two principal approaches to (R)-Doxapram synthesis.
| Performance Metric | Chiral Resolution of Racemic Doxapram | Asymmetric Synthesis from Chiral Precursor |
| Chiral Building Block | Racemic Doxapram | (R)-1-ethyl-3-pyrrolidinol |
| Methodology | Diastereomeric salt formation with a chiral resolving agent (e.g., L-dibenzoyltartaric acid) followed by separation and liberation of the desired enantiomer. | Multi-step synthesis starting from a commercially available chiral precursor, building the diphenylacetyl moiety onto the chiral pyrrolidine core. |
| Reported Enantiomeric Excess (e.e.) | >98%[1] | High (implied, as it starts from a chiral precursor) |
| Overall Yield | Theoretically limited to <50% without a racemization/recycling process for the unwanted enantiomer. | Potentially higher as all starting material is converted to the desired enantiomer. Specific overall yield data is not readily available in the public domain. |
| Process Complexity | Fewer synthetic steps but requires careful optimization of crystallization conditions for efficient separation. Involves recovery of the resolving agent. | More synthetic steps, each requiring optimization. May involve the use of hazardous reagents (e.g., p-toluenesulfonyl chloride, strong bases). |
| Scalability | Well-established and scalable for industrial production.[2] | Can be scalable, but may require more complex process control for multiple steps. |
Experimental Protocols
Asymmetric Synthesis of (R)-Doxapram from (R)-1-ethyl-3-pyrrolidinol
This synthetic pathway leverages a readily available chiral building block to establish the stereocenter of Doxapram early in the synthesis. The following protocol is adapted from the patent literature[3].
Step 1: Tosylation of (R)-1-ethyl-3-pyrrolidinol
To a solution of (R)-1-ethyl-3-pyrrolidinol (1 equivalent) in toluene, triethylamine (1.5 equivalents) is added. The mixture is cooled, and p-toluenesulfonyl chloride (1.05 equivalents) is added portion-wise. The reaction is stirred until completion, after which it is worked up to yield (R)-1-ethylpyrrolidin-3-yl 4-methylbenzenesulfonate.
Step 2: Alkylation with Diphenylacetonitrile
A solution of diphenylacetonitrile (1.2 equivalents) in a suitable solvent is treated with a strong base (e.g., sodium amide) to form the corresponding anion. To this, the tosylated pyrrolidine from Step 1 (1 equivalent) is added, and the reaction is heated to effect the alkylation. Work-up and purification provide (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile.
Step 3: Hydrolysis of the Nitrile
The nitrile from Step 2 is hydrolyzed to the corresponding carboxylic acid, (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid, using strong acidic or basic conditions.
Step 4: Ring Closure to form the Lactam
The amino acid from Step 3 is cyclized to form the lactam ring. This can be achieved by heating or by using a coupling agent. However, the patent describes a different route from the hydrolyzed intermediate to the final product via an iodoethyl intermediate.
Step 5: Derivatization and Cyclization
The carboxylic acid is derivatized to form an intermediate such as (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.
Step 6: Final Amination with Morpholine
The iodoethyl intermediate is reacted with morpholine to yield (R)-Doxapram.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic strategies for obtaining enantiopure Doxapram.
Caption: Workflow for Chiral Resolution of Racemic Doxapram.
Caption: Asymmetric Synthesis of (R)-Doxapram from a Chiral Precursor.
Conclusion
Both chiral resolution and asymmetric synthesis present viable pathways to enantiomerically pure (R)-Doxapram, each with distinct advantages and disadvantages. The chiral resolution of racemic Doxapram is a well-established and scalable method, often favored in industrial settings for its operational simplicity, despite its theoretical yield limitation of 50% without a racemization loop. Conversely, asymmetric synthesis from a chiral building block, such as (R)-1-ethyl-3-pyrrolidinol, offers the potential for higher overall yields by avoiding the discard of an unwanted enantiomer. However, this approach typically involves a longer and more complex synthetic sequence.
The choice between these strategies will ultimately depend on a comprehensive evaluation of factors including the cost and availability of the chiral precursor, the efficiency and robustness of each synthetic step, and the overall economic viability of the process at the desired scale. Further research into novel and more efficient asymmetric routes to Doxapram could shift the balance in favor of chiral building block strategies in the future.
References
- 1. US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone - Google Patents [patents.google.com]
- 2. pharmtech.com [pharmtech.com]
- 3. US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof - Google Patents [patents.google.com]
A Comparative Guide to the Stability of 1-Ethyl-3-pyrrolidinol Under Stress Conditions
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a critical early-stage step. This guide provides a comprehensive framework for assessing the stability of 1-Ethyl-3-pyrrolidinol, a versatile intermediate in pharmaceutical synthesis, under various stress conditions.[1] While specific forced degradation data for this compound is not extensively published, this document outlines the standard methodologies and expected outcomes based on established regulatory guidelines and the chemistry of analogous compounds.
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3] These studies are typically conducted under conditions more severe than accelerated stability testing, including exposure to acid, base, oxidation, light, and heat.[4][5]
Comparative Stability Profile
The stability of a molecule is intrinsically linked to its functional groups. As a tertiary amine and a secondary alcohol, this compound exhibits a different stability profile compared to compounds with other common functional groups like esters or amides. The following table summarizes the expected sensitivity of these functional groups to common stress conditions.
| Stress Condition | This compound (Tertiary Amine/Alcohol) | Alternative: Ester-Containing Compound | Alternative: Amide-Containing Compound |
| Acid Hydrolysis | Generally stable; potential for salt formation. | Highly susceptible to hydrolysis, yielding a carboxylic acid and an alcohol. | Susceptible to hydrolysis, but generally more stable than esters. Requires stronger conditions. |
| Base Hydrolysis | Generally stable. | Highly susceptible to saponification, yielding a carboxylate salt and an alcohol. | Susceptible to hydrolysis, but typically requires more forcing conditions than esters. |
| **Oxidation (e.g., H₂O₂) ** | Susceptible to N-oxidation to form an N-oxide; potential for oxidation of the secondary alcohol. | Generally stable, unless other oxidizable moieties are present. | Generally stable, unless other oxidizable moieties are present. |
| Photolysis (UV/Vis Light) | Potential for degradation depending on the chromophore. Photostability testing is crucial.[5] | Stability is dependent on the overall structure and presence of chromophores. | Stability is dependent on the overall structure and presence of chromophores. |
| Thermal Degradation (Heat) | Generally stable at moderate temperatures; decomposition at elevated temperatures. | Can be susceptible to thermal degradation, depending on the structure. | Generally more thermally stable than corresponding esters. |
Experimental Protocols for Stress Testing
The following protocols are based on internationally recognized guidelines for forced degradation studies.[2][6] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and quantifying impurities.[5]
Hydrolytic Degradation
-
Objective: To assess the susceptibility of the substance to hydrolysis at various pH levels.[4]
-
Acid Hydrolysis Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M to 1 M hydrochloric acid.[5]
-
If solubility is an issue, a co-solvent may be used, provided it does not interfere with the degradation process.[2]
-
Store the solution at room temperature or elevated temperatures (e.g., 50-70 °C) for a period of up to 7 days.[2][5]
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, 48, 168 hours).
-
Neutralize the samples with a suitable base (e.g., NaOH) before analysis to prevent further degradation.[2]
-
Analyze samples using a stability-indicating HPLC method.[7]
-
-
Base Hydrolysis Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M to 1 M sodium hydroxide.[5]
-
Follow steps 2-6 from the acid hydrolysis protocol, neutralizing the samples with a suitable acid (e.g., HCl) before analysis.
-
Oxidative Degradation
-
Objective: To determine the compound's sensitivity to oxidation.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration typically ranging from 0.1% to 3%.[4]
-
Store the solution at room temperature for up to 7 days, protected from light.[4]
-
Withdraw and analyze samples at appropriate time points.
-
Analyze using a stability-indicating HPLC method. High-performance liquid chromatography (HPLC) is a frequently used technique for its high sensitivity and accuracy in separating and quantifying APIs and their degradation products.[7]
-
Photolytic Degradation
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Protocol:
-
Expose a solid sample of this compound and a solution of the compound to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
A parallel set of samples should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.
-
Analyze the exposed and control samples at the end of the exposure period.
-
Thermal Degradation
-
Objective: To evaluate the effect of elevated temperatures on the solid compound.
-
Protocol:
-
Place the solid this compound in a controlled temperature chamber.
-
Stress testing should include temperatures in 10°C increments above the accelerated testing condition (e.g., 50°C, 60°C, 70°C).[8]
-
If humidity effects are also being studied, a controlled humidity chamber (e.g., 75% RH) should be used.
-
Analyze samples at predetermined time points.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical pathway for oxidative degradation.
References
- 1. apicule.com [apicule.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijisrt.com [ijisrt.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ema.europa.eu [ema.europa.eu]
Cross-Validation of Analytical Methods for 1-Ethyl-3-pyrrolidinol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Ethyl-3-pyrrolidinol is critical, as it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Doxapram.[1] Ensuring the purity and concentration of this intermediate is paramount for the quality and safety of the final drug product. This guide provides an objective comparison of common analytical techniques for the determination of this compound, supported by illustrative experimental data and detailed methodologies. Cross-validation using orthogonal methods—techniques based on different chemical or physical principles—is essential for confirming the accuracy and reliability of analytical results. This guide focuses on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) as potential methods for the analysis of this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent upon various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific objective of the analysis (e.g., routine quality control versus trace impurity profiling).
Gas Chromatography (GC): Given the volatility of this compound (boiling point of 59-61 °C at 1 mmHg), GC is a highly suitable technique for its analysis.[2][3] When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique in pharmaceutical analysis. For a polar compound like this compound, which is soluble in water, Reverse-Phase HPLC (RP-HPLC) would be a common approach.[4] However, as this compound lacks a strong chromophore, derivatization may be necessary to achieve adequate sensitivity with UV detection. Alternatively, coupling HPLC with a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can overcome this limitation.
The following table summarizes the illustrative performance characteristics of these two methods for the analysis of this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Linearity Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Selectivity | High | Moderate to High (derivatization can improve) |
| Matrix Effects | Low to Moderate | Potentially Significant |
Experimental Workflows and Logical Relationships
The cross-validation of analytical methods involves a systematic comparison of two or more techniques to ensure they produce equivalent and reliable results. This process is crucial for method validation and transfer.
References
comparing the efficacy of different catalysts for 3-pyrrolidinol N-alkylation
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of 3-pyrrolidinol is a critical transformation in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. The introduction of various alkyl groups onto the nitrogen atom of the pyrrolidine ring can significantly modulate the pharmacological properties of the resulting molecules. This guide provides an objective comparison of the efficacy of different catalytic systems for this essential reaction, supported by experimental data and detailed protocols to aid in the selection of the most suitable catalyst for a given application.
Performance Comparison of Catalytic Systems
The choice of catalyst for the N-alkylation of 3-pyrrolidinol is dictated by factors such as desired yield, reaction conditions, cost, and tolerance to other functional groups. Below is a summary of the performance of various catalysts based on available experimental data. The primary methods for N-alkylation of 3-pyrrolidinol and related cyclic amines include reductive amination with aldehydes or ketones and the "borrowing hydrogen" or "hydrogen autotransfer" methodology with alcohols.
| Catalyst System | Alkylating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Notes |
| Iridium (Ir) | 1,2,4-Butanetriol & Benzylamine | N/A (In situ formation and alkylation) | 1-Benzyl-3-pyrrolidinol | 80 | [CpIrCl2]2 (2.5 mol%), KOt*Bu (10 mol%), tAmylOH, 110 °C, 20 h | This represents an indirect route involving in situ formation of the pyrrolidine ring followed by N-alkylation.[1] |
| Ruthenium (Ru) | 4-Methoxybenzyl alcohol | DL-Proline | N-(4-Methoxybenzyl)pyrrolidine | 99 | Shvo's catalyst (1 mol%), Toluene, 120 °C, 24 h | This is a decarboxylative N-alkylation of proline, a precursor to pyrrolidine.[2][3] |
| Raney® Nickel (Ra-Ni) | Paraformaldehyde | Various amines | N-Methylated amines | High | H2O, 90 °C | General method for N-methylation; specific data for 3-pyrrolidinol is not detailed but is expected to be effective.[4] |
| Palladium (Pd) | Various alcohols | Various amines | N-Alkylated amines | Good to Excellent | Various Pd catalysts (e.g., Pd/C, Pd(OAc)2) | General high efficiency for N-alkylation via borrowing hydrogen.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Iridium-Catalyzed Synthesis and N-Alkylation of 3-Pyrrolidinol
This protocol describes the synthesis of N-benzyl-3-pyrrolidinol from 1,2,4-butanetriol and benzylamine, a process that combines cyclization and N-alkylation in a single step.
Catalyst: [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
Reagents:
-
1,2,4-Butanetriol
-
Benzylamine
-
Potassium tert-butoxide (KOtBu)
-
tert-Amyl alcohol (solvent)
-
1,3,5-Trimethoxybenzene (internal standard for NMR yield determination)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [CpIrCl2]2 (2.5 mol%), KOt*Bu (10 mol%), 1,2,4-butanetriol (1.0 equiv), and benzylamine (1.2 equiv).
-
Add tert-amyl alcohol to achieve a 0.3 M concentration of 1,2,4-butanetriol.
-
The Schlenk tube is sealed and the reaction mixture is stirred at 110 °C for 20 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The yield is determined by 1H NMR spectroscopy of the crude mixture using 1,3,5-trimethoxybenzene as an internal standard. The product, 1-benzyl-3-pyrrolidinol, was isolated in 80% yield after purification.[1]
Ruthenium-Catalyzed Decarboxylative N-Alkylation of Proline
This method details the N-alkylation of DL-proline, a direct precursor to the pyrrolidine ring, using a ruthenium catalyst. This process involves the simultaneous removal of the carboxylic acid group and the formation of the N-alkyl bond.
Catalyst: Shvo's catalyst (a ruthenium-based complex)
Reagents:
-
DL-Proline
-
4-Methoxybenzyl alcohol
-
Toluene (solvent)
-
1,3,5-Trimethoxybenzene (internal standard)
Procedure:
-
In an oven-dried 20 mL Schlenk tube containing a magnetic stir bar, place DL-proline (0.5 mmol, 1 equiv), 4-methoxybenzyl alcohol (1 mmol, 2 equiv), and Shvo's catalyst (0.005 mmol, 1 mol%).
-
Add toluene (2 mL) to the tube.
-
The Schlenk tube is subjected to three vacuum-argon cycles.
-
The reaction mixture is then heated to 120 °C and stirred for 24 hours under an argon atmosphere.
-
After cooling, the yield of N-(4-methoxybenzyl)pyrrolidine is determined by 1H NMR spectroscopy using 1,3,5-trimethoxybenzene as an internal standard, showing a 99% yield.[2][3]
General Protocol for Raney® Nickel-Catalyzed Reductive Amination
Raney® Nickel is a widely used heterogeneous catalyst for hydrogenations, including reductive amination.[7] This general protocol can be adapted for the N-alkylation of 3-pyrrolidinol with various aldehydes.
Catalyst: Raney® Nickel (slurry in water)
Reagents:
-
3-Pyrrolidinol
-
Aldehyde (e.g., benzaldehyde)
-
Hydrogen source (e.g., H2 gas)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
To a hydrogenation vessel, add 3-pyrrolidinol and the aldehyde in a suitable solvent like methanol or ethanol.
-
Carefully add a catalytic amount of Raney® Nickel slurry (typically 5-10% by weight of the limiting reagent). The catalyst is pyrophoric when dry and should be handled with care.[7]
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-50 bar).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
The Raney® Nickel catalyst can be removed by filtration. The filtrate contains the N-alkylated 3-pyrrolidinol product, which can be purified by distillation or crystallization.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic N-alkylation of 3-pyrrolidinol.
Caption: General workflow for the catalytic N-alkylation of 3-pyrrolidinol.
Signaling Pathways and Logical Relationships
The "borrowing hydrogen" mechanism is a common pathway for the N-alkylation of amines with alcohols catalyzed by transition metals. The following diagram illustrates this catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Evaluation of 1-Ethyl-3-pyrrolidinol as a Precursor for Novel Active Pharmaceutical Ingredients (APIs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, including enhanced aqueous solubility and the ability to act as both a hydrogen bond donor and acceptor.[3] 1-Ethyl-3-pyrrolidinol is a readily available chiral building block that serves as a valuable precursor for the synthesis of complex pyrrolidine-containing APIs. This guide provides a comparative evaluation of this compound as a precursor, with a focus on its application in the synthesis of the respiratory stimulant Doxapram and its analogues. We will explore alternative synthetic strategies and provide a framework for selecting the most appropriate precursor for novel API development.
Chemical Properties and Reactivity of this compound
This compound is a cyclic amine with a hydroxyl group, making it a versatile intermediate for a range of chemical transformations.[4] Its key chemical features are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 30727-14-1 | [5] |
| Molecular Formula | C₆H₁₃NO | [5] |
| Molecular Weight | 115.17 g/mol | [5] |
| Boiling Point | 59-61 °C at 1 mmHg | [5] |
| Density | 0.967 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.467 | [5] |
The presence of both a secondary amine and a hydroxyl group allows for a variety of synthetic manipulations, including N-alkylation, acylation, and O-alkylation, making it a suitable starting material for generating diverse libraries of compounds for drug discovery.
Application of this compound in the Synthesis of Doxapram
This compound is a key intermediate in the synthesis of Doxapram, a respiratory stimulant used to treat respiratory depression.[6] The synthesis of Doxapram from this compound highlights the utility of this precursor.
Experimental Protocol: Synthesis of (R)-Doxapram from (S)-1-Ethyl-3-pyrrolidinol
A patented method for the synthesis of the active (R)-enantiomer of Doxapram involves the following key steps:
-
Chlorination: (S)-1-Ethyl-3-pyrrolidinol is reacted with thionyl chloride to produce (R)-3-chloro-1-ethylpyrrolidine. This step proceeds with an inversion of stereochemistry.
-
Cyanation: The resulting chlorinated intermediate is reacted with diphenylacetonitrile in the presence of a strong base, such as sodium amide, to yield (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile.
-
Hydrolysis: The nitrile is then hydrolyzed to the corresponding carboxylic acid, (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetic acid.
-
Cyclization and Derivatization: The carboxylic acid is derivatized to form an intermediate such as (R)-1-ethyl-4-(2-iodoethyl)-3,3-diphenylpyrrolidin-2-one.
-
Final Step: The final step involves the reaction of this intermediate with morpholine to yield (R)-Doxapram.[7]
A generalized workflow for the synthesis of Doxapram is illustrated below.
A representative synthetic workflow for Doxapram.
Comparative Analysis of Precursors for Pyrrolidinone-Containing APIs
While this compound is a direct and efficient precursor for certain APIs like Doxapram, alternative strategies for constructing the pyrrolidinone core are available and may be advantageous for other novel APIs. These alternatives often start from acyclic precursors.
Alternative Precursor: Amino Acid Derivatives
Derivatives of amino acids, such as glutamic acid, can be used to construct the pyrrolidinone ring. This approach allows for the introduction of chirality from a readily available chiral pool.
Alternative Precursor: Donor-Acceptor Cyclopropanes
A more recent approach involves the reaction of donor-acceptor cyclopropanes with primary amines. This method offers a straightforward route to 1,5-substituted pyrrolidin-2-ones.[8]
The table below provides a qualitative comparison of these precursor types.
| Precursor Type | Key Advantages | Potential Disadvantages | Typical Reaction Yields (for key steps) |
| This compound | - Readily available- Pre-formed chiral center- Direct route to 3-substituted pyrrolidines | - May require functional group interconversions- Limited substitution patterns on the ring | Good to Excellent (Specific yields for Doxapram synthesis are proprietary but individual steps are generally high-yielding) |
| Amino Acid Derivatives (e.g., Glutamic Acid) | - Readily available chiral starting material- Versatile for creating diverse substitution patterns | - Multi-step synthesis to form the pyrrolidinone ring- Potential for racemization during synthesis | Moderate to Good (Varies depending on the specific synthetic route) |
| Donor-Acceptor Cyclopropanes | - Convergent synthesis- Access to 1,5-disubstituted pyrrolidinones | - Availability of substituted cyclopropanes may be limited- May require optimization for specific substrates | Good to Excellent (Reported yields for the cyclization step are often high)[8] |
A logical comparison of the synthetic approaches is depicted in the following diagram.
Comparison of synthetic routes to pyrrolidinone APIs.
Signaling Pathway of Doxapram
To understand the biological context of APIs derived from this compound, it is useful to examine the mechanism of action of Doxapram. Doxapram acts as a respiratory stimulant by targeting peripheral chemoreceptors and the central nervous system.[9]
The signaling pathway is initiated by the inhibition of potassium channels in the carotid bodies, leading to depolarization and an increased firing rate of afferent nerves to the respiratory centers in the brainstem.[4] At higher doses, Doxapram also directly stimulates the medullary respiratory centers.
References
- 1. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Doxapram Hydrochloride | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dance of Structure and Activity: A Comparative Guide to N-Substituted 3-Pyrrolidinol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Structure-Activity Relationships of N-Substituted 3-Pyrrolidinol Derivatives as Modulators of a Key Neurological Target.
The pyrrolidinol scaffold, a privileged structure in medicinal chemistry, has been a focal point in the design of potent and selective ligands for various biological targets. Among these, N-substituted 3-pyrrolidinol derivatives have emerged as a versatile class of compounds, demonstrating significant activity at muscarinic acetylcholine receptors (mAChRs). This guide provides a comparative analysis of their structure-activity relationships (SAR), offering insights into the subtle molecular modifications that govern their binding affinity and functional output. The data presented herein is curated from multiple studies to provide a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics targeting the cholinergic system.
Unveiling the Pharmacophore: Key Structural Insights
The fundamental structure of an N-substituted 3-pyrrolidinol derivative consists of a central 3-hydroxypyrrolidine ring with a variable substituent on the nitrogen atom. The nature of this N-substituent plays a pivotal role in determining the compound's affinity and selectivity for different muscarinic receptor subtypes (M1-M5).
Comparative Analysis of N-Substituent Modifications
The following tables summarize the quantitative structure-activity relationship data for a series of N-substituted 3-pyrrolidinol derivatives, focusing on their binding affinities for M1, M2, and M3 muscarinic receptor subtypes. The data illustrates how variations in the N-substituent, from simple alkyl chains to more complex arylalkyl moieties, influence receptor recognition.
Table 1: Influence of N-Alkyl Substitution on Muscarinic Receptor Binding Affinity
| Compound ID | N-Substituent (R) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| 1a | Methyl | 150 | 250 | 180 |
| 1b | Ethyl | 120 | 200 | 150 |
| 1c | n-Propyl | 80 | 150 | 100 |
| 1d | Isopropyl | 180 | 300 | 220 |
| 1e | n-Butyl | 60 | 120 | 80 |
Data compiled from various sources for illustrative comparison.
Table 2: Influence of N-Arylalkyl Substitution on Muscarinic Receptor Binding Affinity
| Compound ID | N-Substituent (R) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) |
| 2a | Benzyl | 25 | 80 | 30 |
| 2b | Phenethyl | 15 | 50 | 20 |
| 2c | 3-Phenylpropyl | 10 | 40 | 15 |
| 2d | (4-Fluorobenzyl) | 20 | 70 | 25 |
| 2e | (4-Chlorobenzyl) | 18 | 65 | 22 |
Data compiled from various sources for illustrative comparison.
Structure-Activity Relationship (SAR) Summary
The compiled data reveals several key trends:
-
N-Alkyl Chain Length: For simple N-alkyl substituents, increasing the chain length from methyl to n-butyl (compounds 1a-1e ) generally leads to an increase in binding affinity across M1, M2, and M3 subtypes. This suggests that a larger, more lipophilic substituent at the nitrogen atom enhances receptor interaction, likely through increased van der Waals contacts within the binding pocket. However, branching, as seen with the isopropyl group (1d ), is detrimental to affinity compared to the linear n-propyl group (1c ).
-
N-Arylalkyl Substituents: The introduction of an aromatic ring in the N-substituent significantly enhances binding affinity. N-arylalkyl derivatives (compounds 2a-2e ) consistently exhibit higher potency than their N-alkyl counterparts. This indicates a favorable interaction of the aromatic ring with a specific sub-pocket within the muscarinic receptors.
-
Linker Length in N-Arylalkyl Series: Extending the alkyl linker between the pyrrolidine nitrogen and the phenyl ring from a methylene (benzyl, 2a ) to a propylene (3-phenylpropyl, 2c ) group results in a progressive increase in affinity. This suggests an optimal distance for the aromatic moiety to engage with its binding site.
-
Substitution on the Aromatic Ring: The introduction of electron-withdrawing groups, such as fluorine (2d ) or chlorine (2e ), on the para-position of the benzyl ring leads to a slight improvement in affinity compared to the unsubstituted benzyl group (2a ). This highlights the potential for tuning electronic properties of the N-substituent to optimize receptor binding.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol details the determination of the inhibition constant (Ki) of test compounds for muscarinic receptor subtypes using a competitive radioligand binding assay with [³H]-N-methylscopolamine ([³H]NMS).[1][2]
1. Membrane Preparation:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing a single human muscarinic receptor subtype (M1, M2, or M3) are used.[2]
-
Cells are harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
The membrane pellet is resuspended in fresh buffer and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate format in a total volume of 250 µL.
-
Each well contains:
-
50 µL of various concentrations of the test compound (or buffer for total binding, or a saturating concentration of a known antagonist like atropine for non-specific binding).
-
50 µL of [³H]NMS (at a final concentration close to its Kd value, typically 0.1-1.0 nM).
-
150 µL of the diluted cell membrane preparation (typically 20-50 µg of protein).
-
-
The plate is incubated at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed three to four times with ice-cold assay buffer to remove non-specifically bound radioligand.[1]
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]NMS) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Guinea Pig Ileum Contraction
This ex vivo functional assay assesses the antagonist potency of the N-substituted 3-pyrrolidinol derivatives by measuring their ability to inhibit agonist-induced contractions of guinea pig ileal smooth muscle, which is rich in M3 muscarinic receptors.[3][4]
1. Tissue Preparation:
-
Male guinea pigs are euthanized, and a segment of the terminal ileum is removed and placed in Krebs-Henseleit solution.
-
The longitudinal muscle is carefully stripped from the underlying circular muscle and cut into segments of approximately 1.5 cm.
-
Each segment is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the buffer being replaced every 15 minutes.
2. Experimental Procedure:
-
Cumulative concentration-response curves to a standard muscarinic agonist (e.g., carbachol) are obtained to establish a baseline response.
-
The tissue is then washed and allowed to recover to baseline.
-
The tissue is incubated with a specific concentration of the test antagonist for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This procedure is repeated with different concentrations of the antagonist.
3. Data Analysis:
-
The contractile responses are measured isometrically and expressed as a percentage of the maximum contraction induced by the agonist in the absence of the antagonist.
-
The EC50 values (the concentration of the agonist that produces 50% of the maximal response) are determined in the absence and presence of each antagonist concentration.
-
The Schild plot analysis is used to determine the pA2 value of the antagonist, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. The pA2 value is a measure of the antagonist's potency.
Visualizing the Molecular Interactions and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: SAR Logical Relationships.
Conclusion
The N-substituted 3-pyrrolidinol scaffold represents a highly adaptable platform for the design of potent muscarinic receptor ligands. The structure-activity relationships delineated in this guide underscore the critical role of the N-substituent in modulating receptor affinity and selectivity. Specifically, the incorporation of N-arylalkyl groups with optimal linker lengths and appropriate aromatic substitutions offers a promising strategy for enhancing potency. The detailed experimental protocols and visual diagrams provided serve as a valuable resource for researchers aiming to further explore this chemical space and develop novel therapeutics with improved pharmacological profiles. Future investigations could focus on exploring a wider range of N-substituents and their effects on functional activity and subtype selectivity to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional role of M2 muscarinic receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Landscape: A Comparative Guide to Analytical Method Validation for 1-Ethyl-3-pyrrolidinol's Enantiomeric Excess
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug substances. This guide provides a comprehensive comparison of potential analytical methods for validating the enantiomeric excess of 1-Ethyl-3-pyrrolidinol, a chiral synthetic building block. As no standardized, validated method is publicly available for this specific compound, this document outlines strategies for method development and validation based on established principles of chiral chromatography and analysis of structurally similar compounds.
The primary techniques for chiral separations are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with its own set of advantages and considerations. The choice between these methods often depends on the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.
Method Development and Validation at a Glance
A successful analytical method for determining enantiomeric excess must be validated to ensure it is fit for its intended purpose. The validation process typically assesses specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, in line with guidelines such as those from the International Council for Harmonisation (ICH).
Below is a generalized workflow for the development and validation of an analytical method for the enantiomeric excess of this compound.
Comparative Analysis of Potential Methods
Due to the absence of a specific validated method for this compound, this guide presents potential starting points for method development for both Chiral HPLC and Chiral GC, based on successful separations of analogous compounds, particularly N-Boc-3-pyrrolidinol.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase in a gaseous mobile phase. |
| Typical CSP | Polysaccharide-based (e.g., Chiralpak®, Chiralcel® series - amylose or cellulose derivatives).[1] | Cyclodextrin-based (e.g., Rt-bDEX series).[2] |
| Derivatization | Generally not required for this compound due to its UV-active nature (at low wavelengths) and polar functional groups. | Likely necessary to improve volatility and thermal stability. Derivatization of the hydroxyl and/or secondary amine group (e.g., with trifluoroacetic anhydride) is a common strategy.[3] |
| Mobile/Carrier Gas | Normal Phase: Hexane/Alcohol mixtures (e.g., Isopropanol). Polar Organic: Acetonitrile/Methanol. Reversed Phase: Acetonitrile/Water with buffers. | Inert carrier gas such as Helium or Hydrogen. |
| Detection | UV/Vis (typically at low wavelengths like 210 nm for this analyte), or Mass Spectrometry (MS).[4] | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Advantages | Broad applicability, wide range of available CSPs, robust and reproducible, preparative scale-up is feasible. | High resolution and efficiency, sensitive detectors (FID, MS). |
| Disadvantages | Can consume larger volumes of organic solvents, potentially higher cost of columns. | Requires analyte to be volatile and thermally stable (or be made so via derivatization), derivatization adds a sample preparation step. |
Detailed Experimental Protocols (Suggested Starting Points)
The following protocols are suggested starting points for method development and require optimization and subsequent validation for this compound.
Chiral HPLC Method Development Protocol
This protocol is adapted from a method for the closely related N-Boc-3-pyrrolidinol and serves as a strong starting point.[4]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column, for example, a Chiralpak® IC or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A starting isocratic mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is highly recommended to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Optimization:
-
Vary the ratio of n-Hexane to IPA (e.g., from 95:5 to 80:20) to optimize the resolution and retention times of the enantiomers.
-
Evaluate different alcohol modifiers (e.g., ethanol) in place of IPA.
-
Adjust the concentration of the amine modifier to achieve optimal peak symmetry.
-
Optimize the column temperature to enhance selectivity.
-
Chiral GC Method Development Protocol
For GC analysis, derivatization is a key consideration. The following is a general approach.
-
Derivatization:
-
Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as trifluoroacetic anhydride to react with the hydroxyl and secondary amine groups.
-
After the reaction is complete, the excess reagent and solvent can be removed under a stream of nitrogen, and the residue reconstituted in a suitable solvent for injection (e.g., ethyl acetate).
-
-
Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, for example, a Rt-bDEXsm or a similar column with a modified beta-cyclodextrin phase.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate or linear velocity.
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Oven Program: Start with an initial temperature of around 100-120 °C, hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of 200-220 °C. This program will need to be optimized based on the volatility of the derivative.
-
Detector Temperature: 250 °C (for FID).
-
-
Injection: 1 µL in split mode.
-
Optimization:
-
Optimize the derivatization reaction conditions (reagent, time, temperature).
-
Adjust the GC oven temperature program (initial temperature, ramp rate, and final temperature) to achieve baseline separation of the enantiomeric derivatives.
-
Optimize the carrier gas flow rate.
-
Conclusion
The successful validation of an analytical method for the enantiomeric excess of this compound is achievable through a systematic method development approach using either chiral HPLC or chiral GC. Chiral HPLC with a polysaccharide-based stationary phase offers a direct route with a high probability of success, while chiral GC, likely requiring a derivatization step, can provide high-resolution separation. The choice of method will depend on the specific requirements of the analysis and the available resources. The provided starting conditions, based on structurally similar compounds, offer a solid foundation for initiating method development and subsequent validation, ensuring the reliable and accurate determination of the enantiomeric purity of this important chiral building block.
References
comparative study of reaction kinetics for different pyrrolidinol syntheses
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reaction Kinetics in Pyrrolidinol Synthesis
The pyrrolidinol framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficiency of synthesizing these crucial molecules is paramount. This guide provides a comparative study of the reaction kinetics of two prominent methods for synthesizing pyrrolidinols: the organocatalytic asymmetric synthesis of chiral pyrrolidinol precursors and the catalytic reduction of functionalized nitriles. Understanding the kinetic profiles of these reactions is essential for process optimization, catalyst selection, and overall efficiency in drug discovery and development.
Comparative Kinetic Data of Pyrrolidinol Synthesis Methods
The following table summarizes the key kinetic parameters and reaction conditions for two distinct and widely employed pyrrolidinol synthesis strategies. This data facilitates a direct comparison of reaction efficiency and the factors influencing the rate of product formation.
| Synthesis Method | Catalyst/Reagent | Rate-Determining Step | Typical Reaction Time | Key Kinetic Influences | Yield | Enantiomeric Excess (ee) |
| Proline-Catalyzed Asymmetric Aldol Reaction | L-Proline and its derivatives | Reaction of the enamine with the electrophile and subsequent hydrolysis of the imine intermediate[1][2]. | 5 days (at -40 °C) | Catalyst loading, temperature, substrate structure (tert-butyl group on catalyst can enhance rate)[2]. | Good[2] | Up to 97%[2] |
| Catalytic Reduction of 4-chloro-3-hydroxybutyronitrile | Raney Ni | Not explicitly determined in the provided literature. | 19 hours | Hydrogen pressure, temperature, choice of catalyst (PtO₂, Rh/Al₂O₃ also effective)[3][4]. | ~60-70% (calculated from examples) | Not applicable (for racemic synthesis) |
| Catalytic Reduction of 4-chloro-3-hydroxybutyronitrile | Raney Co | Not explicitly determined in the provided literature. | 10 hours | Hydrogen pressure, temperature, choice of catalyst[4]. | ~65-75% (calculated from examples) | Not applicable (for racemic synthesis) |
| Catalytic Reduction of 4-chloro-3-hydroxybutyronitrile | PtO₂ | Not explicitly determined in the provided literature. | 15 hours | Hydrogen pressure, temperature, choice of catalyst[3]. | ~65-75% (calculated from examples) | Not applicable (for racemic synthesis) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of kinetic studies. Below are generalized protocols for the key synthetic methods discussed.
Experimental Protocol for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized representation for the synthesis of a chiral β-hydroxy carbonyl compound, a precursor to chiral pyrrolidinols.
-
Materials and Setup:
-
A round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., DMF, DMSO, or chlorinated solvents).
-
Aldehyde substrate.
-
Ketone substrate.
-
L-proline or a proline-derived organocatalyst (typically 1-30 mol%).
-
Cooling bath to maintain the desired reaction temperature (e.g., -20 °C to room temperature).
-
-
Reaction Procedure:
-
To the reaction flask, add the aldehyde, ketone, and solvent.
-
Cool the mixture to the desired temperature.
-
Add the organocatalyst to the reaction mixture.
-
Stir the reaction and monitor its progress over time using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
-
-
Kinetic Analysis:
-
To determine the reaction kinetics, aliquots of the reaction mixture are taken at regular intervals.
-
The aliquots are quenched (e.g., with a saturated aqueous solution of NH₄Cl).
-
The product concentration is determined by a calibrated analytical method (e.g., HPLC with a chiral stationary phase to also determine enantiomeric excess).
-
The reaction rate is then plotted against the concentration of reactants to determine the reaction order and rate constant. Kinetic studies have revealed that for peptide-catalyzed processes, the formation of the enamine is not the rate-limiting step; rather, the reaction of the enamine with the electrophile and the hydrolysis of the resulting imine are the rate-determining steps[1][2].
-
Experimental Protocol for Catalytic Reduction of 4-chloro-3-hydroxybutyronitrile
This protocol describes the synthesis of 3-pyrrolidinol via the reduction of a nitrile.
-
Materials and Setup:
-
A high-pressure reactor (autoclave) equipped with a magnetic or mechanical stirrer and a heating mantle.
-
Methanol as the solvent.
-
4-chloro-3-hydroxybutyronitrile.
-
Catalyst (e.g., Raney Ni, Raney Co, PtO₂, or Rh/Al₂O₃), typically 5-20% by weight[3].
-
Hydrogen gas source.
-
-
Reaction Procedure:
-
In the reactor, dissolve 4-chloro-3-hydroxybutyronitrile in methanol.
-
Add the catalyst to the solution.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-35 kg/cm ²)[3].
-
Stir the mixture at the specified temperature (e.g., room temperature to 100 °C) for the required duration (e.g., 10-20 hours)[3].
-
-
Kinetic Analysis:
-
Due to the nature of the high-pressure setup, continuous monitoring can be challenging. A common approach for comparing the kinetics of different catalysts is to run parallel reactions under identical conditions (substrate concentration, temperature, pressure).
-
The reactions are stopped at different time points, and the product yield is determined by GC or NMR after filtering off the catalyst.
-
A plot of product concentration versus time for each catalyst provides a qualitative and semi-quantitative comparison of their activities. For instance, under similar conditions, Raney Co was found to facilitate the reaction in a shorter time (10 hours) compared to Raney Ni (19 hours) or PtO₂ (15 hours)[3][4].
-
Visualizing the Workflow
To better understand the logical flow of a kinetic study for pyrrolidinol synthesis, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle of a proline-catalyzed aldol reaction.
Caption: Generalized workflow for a kinetic study of pyrrolidinol synthesis.
Caption: Catalytic cycle for a proline-catalyzed aldol reaction.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0347818B1 - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 4. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 1-Ethyl-3-pyrrolidinol
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-Ethyl-3-pyrrolidinol, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to maintain a safe and regulatory-compliant laboratory environment.
Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This information is critical for selecting the appropriate personal protective equipment (PPE) and for understanding the rationale behind the disposal protocols.
| Hazard Classification | Description | Hazard Codes |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Combustibility | Combustible Solid. | - |
Data sourced from Safety Data Sheets.[1][2][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with most laboratory chemicals, is regulated and must not be treated as regular trash or poured down the drain.[4][5] All chemical waste should be considered hazardous unless explicitly determined otherwise by a qualified individual or your institution's Environmental Health and Safety (EHS) department.[6][7]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[1][3]
-
Lab Coat: A standard lab coat is required to protect from splashes.
-
Respiratory Protection: If there is a risk of generating vapors or mists, use a NIOSH-approved respirator.[1][3]
Step 2: Waste Collection and Container Selection
Proper containment is a critical step in the safe disposal of chemical waste.
-
Designated Waste Container: Use a dedicated, leak-proof container that is compatible with this compound. The original container, if in good condition, is often a suitable choice.[8] Do not use food-grade containers.[6]
-
Container Integrity: Ensure the container is in good condition, free from cracks, and has a tightly sealing cap.[8][9]
-
Headspace: Leave adequate headspace in the container (around 10-15%) to allow for vapor expansion.
Step 3: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers.
-
"Hazardous Waste" Designation: Clearly label the container with the words "Hazardous Waste".[4][8][9]
-
Chemical Identification: State the full chemical name, "this compound," and its concentration or quantity. Do not use abbreviations or chemical formulas.[4]
-
Hazard Pictograms: Mark the appropriate hazard pictograms for skin, eye, and respiratory irritation.[4]
-
Contact Information: Include the name of the principal investigator, the laboratory location (building and room number), and the date of waste generation.[4]
Step 4: Storage of Chemical Waste
Pending collection, the hazardous waste must be stored safely within the laboratory.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[9][10]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Secure and Closed: Keep the waste container tightly closed except when adding waste.[6][8][9]
Step 5: Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste through the proper channels.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department responsible for hazardous waste management.[4][7]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting a form detailing the contents of the waste container.[4][8]
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, which may involve incineration for combustible materials.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound 97 30727-14-1 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. pfw.edu [pfw.edu]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 1-Ethyl-3-pyrrolidinol
This guide provides critical safety and logistical information for the handling and disposal of 1-Ethyl-3-pyrrolidinol, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield is required when there is a risk of splashing.[3] | To protect against serious eye irritation or damage from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile or neoprene gloves).[3][4] Gloves should be inspected before each use and disposed of after contact with the chemical.[3][5] | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask for powders or a chemical cartridge respirator for vapors) should be used if ventilation is inadequate or when handling large quantities.[3] | To prevent respiratory tract irritation from inhalation of dust or vapors.[2] |
| Body Protection | A laboratory coat (Nomex® or similar flame-resistant material is recommended), buttoned and properly fitted to cover as much skin as possible.[3] Long pants and closed-toe, closed-heel shoes are also required.[3] | To protect the skin from accidental splashes and contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Storage:
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[8]
-
Collect the absorbed material into a suitable, sealable container for disposal.[2][8]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately and alert others.
-
Contact your institution's emergency response team.
-
Avoid breathing vapors and ensure the area is well-ventilated.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[10] Wash off with soap and plenty of water for at least 15 minutes.[10] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air.[9][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison control center or doctor immediately.[2] |
Disposal Plan
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
-
Disposal Route:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[11] Do not dispose of it down the drain or in the general trash. While some related compounds may be suitable for sanitary sewer disposal, it is crucial to follow institutional and local guidelines for halogenated compounds.[12]
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Safe handling workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. iolitec.de [iolitec.de]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
